3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
Description
BenchChem offers high-quality 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQRRKGTFCGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390146 | |
| Record name | 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82138-57-6 | |
| Record name | 6-Fluoro-1H-benzimidazole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82138-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Fluoro-1H-benzimidazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid is a heterocyclic compound featuring a fluorinated benzimidazole core linked to a propanoic acid sidechain. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its structural similarity to endogenous purines, allowing for interaction with a wide range of biological targets.[1] The incorporation of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a more favorable pharmacokinetic profile.[2] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and characterization of this compound, offering valuable insights for its application in research and drug development.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FN₂O₂ | |
| Molecular Weight | 208.19 g/mol | |
| CAS Number | 82138-57-6 | |
| Appearance | Predicted: Solid | |
| Boiling Point (Predicted) | 501.0 ± 30.0 °C | |
| pKa (Predicted) | 3.93 ± 0.10 | |
| XLogP3 (Predicted) | 1.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 66 Ų |
Proposed Synthesis Methodology
The most established and direct route for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[3][4] This method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and with heating. For the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, the logical precursors are 4-fluoro-o-phenylenediamine and succinic acid or a derivative like succinic anhydride.
The following proposed protocol is based on this classical reaction, incorporating modern techniques such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for benzimidazole derivatives.[2][5]
Reaction Scheme
Caption: Proposed synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a microwave synthesis vial, combine 4-fluoro-o-phenylenediamine (1.0 eq), succinic anhydride (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Microwave-Assisted Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC). The use of microwave irradiation is anticipated to accelerate the reaction, based on similar reported syntheses of fluoro-benzimidazoles.[2]
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. The product is expected to precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system, such as ethanol/water, to yield the pure 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The following are predicted spectral characteristics based on the molecule's structure.
¹H NMR Spectroscopy
-
Aromatic Protons: The three protons on the benzimidazole ring would appear in the aromatic region (δ 7.0-7.8 ppm). Due to the fluorine substitution, complex splitting patterns (doublets and doublet of doublets) are expected.
-
Propanoic Acid Protons: The two methylene groups of the propanoic acid side chain would likely appear as two triplets around δ 2.8-3.2 ppm.
-
Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton would be observed downfield (δ 12.0-13.0 ppm).
-
NH Proton: A broad singlet for the benzimidazole N-H proton is also expected in the downfield region.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon would be the most downfield signal, expected around δ 170-180 ppm.
-
Aromatic Carbons: The carbons of the benzimidazole ring would appear in the range of δ 110-150 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
Aliphatic Carbons: The two methylene carbons of the propanoic acid chain would be observed in the upfield region, typically between δ 25-40 ppm.
FT-IR Spectroscopy
-
O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.
-
N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹ corresponding to the N-H stretch of the benzimidazole ring.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretches: Absorptions in the 1450-1650 cm⁻¹ region due to the aromatic C=C and C=N stretching vibrations.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region indicating the presence of the C-F bond.
Mass Spectrometry
-
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at a calculated m/z of 209.0724, confirming the elemental composition of C₁₀H₁₀FN₂O₂⁺.
Reactivity and Stability
The molecule possesses several reactive sites. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The benzimidazole ring system is generally stable but the secondary amine (N-H) can be alkylated or acylated. The aromatic ring can undergo electrophilic substitution, with the fluorine atom and the fused imidazole ring directing the position of substitution. The compound should be stored in a cool, dry place, away from strong oxidizing agents.
Potential Applications in Drug Discovery
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6][7] The presence of the fluoro-substituent in the target molecule makes it a particularly interesting candidate for drug discovery programs. Fluorine can enhance binding affinity to target proteins and improve metabolic stability, potentially leading to a more potent and effective drug candidate. The propanoic acid side chain provides a handle for further derivatization to optimize pharmacokinetic properties or to attach the molecule to other pharmacophores. This compound could be screened for various biological activities, particularly as an antimicrobial or anticancer agent.
Conclusion
3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid is a compound with significant potential in medicinal chemistry. While detailed experimental data is sparse in the current literature, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed protocols are based on well-established chemical principles and modern synthetic techniques. The predicted chemical properties and spectral data offer a valuable reference for researchers aiming to synthesize and utilize this compound in their research endeavors. Further investigation into the biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
-
Yurttaş, L., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(1), 75. Available at: [Link]
-
Ayaz, M., et al. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Journal of Pain and Relief, 11(S1), 002. Available at: [Link]
-
Gao, C., et al. (2018). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2899. Available at: [Link]
-
Mishra, P., et al. (2014). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Archiv der Pharmazie, 347(10), 738-746. Available at: [Link]
-
Özkay, Y., et al. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 23(3), 648. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved January 26, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide. Retrieved January 26, 2026, from [Link]
-
MDPI. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 26(24), 7583. Available at: [Link]
-
Angene Chemical. (n.d.). 3-(5-FLUORO-1H-BENZIMIDAZOL-2-YL)PROPANOIC ACID. Retrieved January 26, 2026, from [Link]
-
IOSR Journals. (n.d.). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Vibzz Lab. (2020, November 5). Benzimidazole : Organic Synthesis [Video]. YouTube. [Link]
-
PubChem. (n.d.). (S)-2-(2-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid. Retrieved January 26, 2026, from [Link]
-
PubMed. (2009). Antimicrobial activity of a new series of benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4169-4174. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved January 26, 2026, from [Link]
- CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis.
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available at: [Link]
-
PubChem. (n.d.). 3-(5-fluoro-1H-indol-3-yl)propanoic Acid. Retrieved January 26, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 462. Available at: [Link]
-
Open Access Journals. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Journal of Pharmacology and Toxicology. Available at: [Link]
-
Wang, M., et al. (2014). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 19(12), 20958-20971. Available at: [Link]
-
ResearchGate. (2017). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Retrieved January 26, 2026, from [Link]
-
Vibzz Lab. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE [Video]. YouTube. [Link]
-
Supporting Information. (n.d.). 13C NMR spectrum of 4-fluorobenzoic acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2017). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NEW BENZIMIDAZOLE DERIVATIVES. Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved January 26, 2026, from [Link]
-
MolPort. (n.d.). 3-(5-amino-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/2). Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved January 26, 2026, from [Link]
-
NIH. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts, 12(10), 1148. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6). Available at: [Link]
-
PubMed Central. (2018). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved January 26, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid structure
An In-Depth Technical Guide to the Structure, Synthesis, and Significance of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic Acid
Introduction
The benzimidazole scaffold represents one of the most significant "privileged structures" in medicinal chemistry.[1] Its fusion of a benzene and imidazole ring creates a bicyclic heterocyclic system that is a cornerstone in the development of numerous therapeutic agents, exhibiting a vast range of biological activities including anticancer, antimicrobial, and antiviral properties. The strategic modification of this core allows for the fine-tuning of its pharmacological profile.
A key strategy in modern drug design is the incorporation of fluorine atoms into bioactive molecules.[2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] When this strategy is applied to the benzimidazole core, it creates a powerful synergy, leading to compounds with potentially superior efficacy and pharmacokinetic properties.
This technical guide provides a comprehensive overview of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, a molecule that embodies this synergy. We will dissect its molecular structure, outline a robust synthetic pathway with mechanistic insights, and discuss its significance within the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid is defined by three key components:
-
A Benzimidazole Core: The central bicyclic aromatic system.
-
A Fluorine Substituent: Located at the 5-position of the benzene ring, this atom critically influences the electronic properties and metabolic stability of the molecule.
-
A Propanoic Acid Side Chain: Attached at the 2-position of the imidazole ring, this functional group provides a site for hydrogen bonding and potential salt formation, impacting solubility and target interaction.
Physicochemical Data
The fundamental properties of the compound are summarized below for quick reference. While experimental data for properties like melting point and solubility are not widely published, indicating its status as a specialized reagent, the available and computed data provide a solid foundation for its use in a research setting.
| Property | Value | Source |
| CAS Number | 82138-57-6 | [5] |
| Molecular Formula | C₁₀H₉FN₂O₂ | |
| Molecular Weight | 208.19 g/mol | |
| Physical Form | Solid | |
| SMILES | OC(=O)CCc1nc2cc(F)ccc2[nH]1 | |
| InChI Key | BKAQRRKGTFCGHG-UHFFFAOYSA-N |
Spectroscopic Characterization and Structural Validation
The confirmation of the molecular structure relies on a combination of spectroscopic techniques. While a specific experimental spectrum for this exact compound is not publicly available, the expected spectral features can be reliably predicted based on extensive data from analogous fluoro-benzimidazole derivatives.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display complex multiplets for the three protons on the fluorinated benzene ring, with their chemical shifts and splitting patterns influenced by the fluorine atom. The two methylene groups (-CH₂CH₂-) of the propanoic acid chain would appear as two distinct triplets in the aliphatic region (typically 2.5-3.5 ppm). A broad singlet corresponding to the benzimidazole N-H proton (exchangeable with D₂O) would likely appear far downfield (>12 ppm), and another broad singlet for the carboxylic acid proton (-COOH) would also be present.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals. The carbon atom directly bonded to fluorine (C5) would appear as a doublet with a large coupling constant (¹JCF), a hallmark of C-F bonds. The chemical shifts of adjacent carbons (C4 and C6) would also be affected. The carbonyl carbon of the carboxylic acid would be observed in the typical downfield region (~170-180 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would provide validation of the key functional groups. Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), N-H stretching from the imidazole ring (~3100-3400 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Synthesis and Mechanistic Insights
Retrosynthetic Analysis & Chosen Pathway
The most direct and reliable method for constructing the 2-substituted benzimidazole core is the Phillips-Ladenburg reaction .[8] This classic condensation reaction involves heating an o-phenylenediamine derivative with a carboxylic acid or its derivative, typically in the presence of a strong acid.
A retrosynthetic analysis of the target molecule points to two readily available starting materials:
-
4-Fluoro-1,2-phenylenediamine: Provides the fluorinated benzene ring and the two nitrogen atoms for the imidazole moiety.
-
Succinic Acid or Succinic Anhydride: Serves as the source for both the C2 carbon of the imidazole ring and the attached propanoic acid side chain. Succinic anhydride is often preferred as it is more reactive.[9]
The Phillips-Ladenburg Condensation: Mechanistic Rationale
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.
-
Causality of Acid Catalysis: A strong acid (e.g., 4M HCl, polyphosphoric acid) protonates a carbonyl oxygen of the succinic anhydride. This protonation dramatically increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of the 4-fluoro-1,2-phenylenediamine, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Intermediate Formation: This attack leads to a tetrahedral intermediate which resolves to form an amide-linked intermediate.
-
Intramolecular Cyclization & Dehydration: Under thermal conditions, the second amino group attacks the remaining amide carbonyl. The subsequent elimination of two water molecules drives the reaction to completion, resulting in the formation of the stable, aromatic benzimidazole ring system.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical principles for this reaction class. Purity is assessed at each critical stage.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and succinic anhydride (1.1 eq).
-
Add 4 M aqueous hydrochloric acid as the solvent and catalyst. The volume should be sufficient to create a stirrable slurry.
-
Rationale: Using a slight excess of the anhydride ensures complete consumption of the more valuable diamine. The strong acid serves as both the catalyst and a solvent that keeps the diamine salt in solution.[8]
-
-
Thermal Cyclization:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diamine.
-
Rationale: Elevated temperature is required to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps, which are essential for forming the aromatic benzimidazole ring.
-
-
Work-up and Isolation:
-
After cooling the reaction mixture to room temperature, a solid precipitate of the product should form.
-
Slowly neutralize the mixture by adding a base, such as concentrated ammonium hydroxide or aqueous sodium bicarbonate, until the pH is approximately 7-8. Perform this step in an ice bath to control the exothermic neutralization.
-
Rationale: The product is often protonated and soluble in the acidic medium. Neutralization brings the product to its isoelectric point, causing it to precipitate out of the aqueous solution.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
For final purification, recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The final product's purity should be confirmed by melting point analysis and spectroscopic methods.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthesis workflow for 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid.
Significance in a Drug Development Context
The Fluorobenzimidazole Core: A Privileged Scaffold
The combination of the benzimidazole nucleus with a fluorine atom creates a highly valuable scaffold for drug discovery. The benzimidazole portion provides a rigid, aromatic structure capable of participating in π-π stacking, hydrogen bonding (via the N-H group), and coordination with metal ions, allowing it to interact with a wide array of biological targets.[1] The strategic placement of the fluorine atom at the 5-position can significantly enhance its drug-like properties by:
-
Blocking Metabolic Attack: The C-F bond is exceptionally strong, making the 5-position resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the compound's half-life and bioavailability.[2]
-
Modulating Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the benzimidazole N-H, potentially altering its ionization state at physiological pH and its ability to act as a hydrogen bond donor.
-
Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones or form specific hydrogen bonds, thereby increasing the binding affinity and selectivity for a target.[4]
The Propanoic Acid Side Chain as a Modulator
The propanoic acid moiety at the 2-position is not merely a linker but a critical pharmacophoric element. The terminal carboxylic acid group is ionizable, providing several key advantages:
-
Improved Aqueous Solubility: The ability to form a carboxylate anion at physiological pH can significantly improve the compound's solubility, which is often a challenge for flat, aromatic molecules.
-
Target Engagement: The carboxylate can act as a potent hydrogen bond acceptor or form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine in a protein's active site. This provides a strong anchoring point for molecular recognition.
-
Vector for Prodrugs: The carboxylic acid can be easily esterified to create prodrugs, which can mask the polar group to improve cell membrane permeability and are later hydrolyzed in vivo to release the active acidic drug.
Given these features, 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid serves as an excellent starting point or intermediate for building libraries of more complex drug candidates with potential applications as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[6][10]
Conclusion
3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid is a thoughtfully designed molecule that merges the proven biological relevance of the benzimidazole scaffold with the strategic advantages of fluorination. Its structure is readily confirmed by standard spectroscopic methods, and its synthesis is achieved through a robust and well-understood chemical transformation. The presence of both the fluorinated core and the versatile propanoic acid side chain makes it a compound of significant interest for researchers and scientists in the field of drug discovery, offering a potent platform for the development of next-generation therapeutic agents.
References
-
Comprehensive Organic Name Reactions and Reagents. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. John Wiley & Sons, Inc. [Link]
-
Yıldırım, S., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Medicinal Chemistry, 13(4), 389-399. [Link]
-
Lee, S. Y., et al. (2017). Production of succinic acid by metabolically engineered microorganisms. Applied Microbiology and Biotechnology, 101(11), 4335-4346. [Link]
-
Rohit, K., et al. (2021). A Comprehensive Review on Synthetic Strategies and Therapeutic Applications of Benzimidazole Derivatives. International Journal of Modern Pharmaceutical Research, 5(3), 169-179. [Link]
-
McKinlay, J. B., et al. (2017). Succinic Acid: Technology Development and Commercialization. Fermentation, 3(2), 17. [Link]
-
PubChem. (n.d.). 3-(5-fluoro-1H-indol-3-yl)propanoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Raval, J. P., et al. (2018). A Review on Synthetic Strategies and Biological Activities of Benzimidazole Derivatives. Journal of Current Pharma Research, 9(1), 2676-2694. [Link]
-
Organic Syntheses. (n.d.). Succinic anhydride. Retrieved January 26, 2026, from [Link]
-
MolPort. (n.d.). 3-(5-amino-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/2). Retrieved January 26, 2026, from [Link]
-
Yıldırım, S., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PubMed. [Link]
-
ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 3. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). (S)-2-(2-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Academic Journals. (2020). Synthesis of N-alkyl-3- (1H-benzimidazolyl) -2- chloroquinoline derivatives potential candidates against infectious organisms. African Journal of Pure and Applied Chemistry, 14(1), 9-13. [Link]
-
PubChem. (n.d.). 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Ratnamani Bio-Chemicals & Pharmaceuticals. (n.d.). 3-(2,3-Dhydro-1-benzofuran-5-yl) Propionic acid. Retrieved January 26, 2026, from [Link]
-
Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
-
Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]
-
Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]
-
Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Review. Molecules, 25(20), 4677. [Link]
-
Shah, P., & Westwell, A. D. (2007). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 14(17), 1837-1848. [Link]
Sources
- 1. ijmpronline.com [ijmpronline.com]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. benthamscience.com [benthamscience.com]
- 5. 3-(5-FLUORO-1H-BENZOIMIDAZOL-2-YL)-PROPIONIC ACID | 82138-57-6 [amp.chemicalbook.com]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic Acid
This guide provides a comprehensive overview of the synthetic pathway for 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles and strategic considerations inherent in its synthesis.
Introduction: The Significance of the Benzimidazole Moiety
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its unique bicyclic structure, comprising a fusion of benzene and imidazole rings, allows for diverse interactions with biological targets. The incorporation of a fluorine atom, as in the target molecule, can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles. The propanoic acid side chain at the 2-position of the benzimidazole ring provides a crucial handle for further chemical modification or for mimicking biological substrates.
Core Synthesis Pathway: The Phillips-Ladenburg Condensation
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[1][2] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][3] For the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, this translates to the reaction of 4-fluoro-1,2-phenylenediamine with a suitable three-carbon dicarboxylic acid derivative, such as succinic acid or its anhydride.
The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the newly formed amide carbonyl. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring. The use of a mineral acid catalyst, such as hydrochloric acid, facilitates both the initial acylation and the final dehydration step.[1][4]
Strategic Selection of Reagents
-
4-Fluoro-1,2-phenylenediamine: This commercially available starting material introduces the desired fluorine substituent at the 5-position of the benzimidazole ring.[5][6] Its synthesis from 4-fluoroaniline is well-documented.[7]
-
Succinic Anhydride: As the acylating agent, succinic anhydride is preferred over succinic acid in many instances due to its higher reactivity, which can lead to milder reaction conditions and improved yields.[8] The reaction with the diamine opens the anhydride ring to form an intermediate amido-carboxylic acid, which then cyclizes.
Visualizing the Synthesis Pathway
The following diagram illustrates the key transformation in the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid.
Caption: A simplified workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following is a representative experimental procedure for the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, adapted from established literature methods for similar benzimidazole preparations.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-Fluoro-1,2-phenylenediamine | 367-31-7 | 126.13 |
| Succinic Anhydride | 108-30-5 | 100.07 |
| Hydrochloric Acid (4N) | 7647-01-0 | 36.46 |
| Water (deionized) | 7732-18-5 | 18.02 |
| Ammonium Hydroxide solution | 1336-21-6 | 35.05 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1,2-phenylenediamine (10.0 g, 0.079 mol).
-
Addition of Reagents: To the flask, add 100 mL of 4N hydrochloric acid. Stir the mixture until the diamine is fully dissolved. To this solution, add succinic anhydride (8.7 g, 0.087 mol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling. Carefully neutralize the reaction mixture by the dropwise addition of a concentrated ammonium hydroxide solution until a pH of approximately 7-8 is reached. This will precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid | 82138-57-6 | C₁₀H₉FN₂O₂ | 208.19 |
Troubleshooting and Mechanistic Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reflux period can be extended. Ensuring the complete dissolution of the diamine in the acidic solution before the addition of the anhydride is crucial for a homogenous reaction.
-
Low Yield: The pH of the solution during product precipitation is critical. A pH that is too low will result in the protonated, more soluble form of the product, while a pH that is too high may lead to the formation of unwanted by-products. Careful and slow neutralization is key.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) can be employed for purification.
The acidic conditions of the Phillips condensation are essential. The acid protonates the carbonyl oxygen of the carboxylic acid (or the anhydride-derived carboxylic acid), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The acid also acts as a catalyst for the final dehydration step, which drives the reaction towards the formation of the stable aromatic benzimidazole ring.
Conclusion
The synthesis of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid via the Phillips-Ladenburg condensation of 4-fluoro-1,2-phenylenediamine and succinic anhydride is a robust and efficient method. This guide provides a solid foundation for its preparation in a laboratory setting. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of 2-substituted benzimidazole derivatives, highlighting the versatility of this important class of heterocyclic compounds in drug discovery and materials science.
References
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Available at: [Link]
-
National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. PubChem. Available at: [Link]
-
Rasayan Journal of Chemistry. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
National Center for Biotechnology Information. 3-(5-fluoro-1H-indol-3-yl)propanoic Acid. PubChem. Available at: [Link]
-
National Institutes of Health. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Available at: [Link]
-
ResearchGate. Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Available at: [Link]
-
Wikipedia. Succinic anhydride. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and anti - JOCPR. (2012). Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. jocpr.com [jocpr.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ossila.com [ossila.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]
An In-Depth Technical Guide to 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-fluoro-1H-benzimidazol-2-YL)propanoic acid, a fluorinated benzimidazole derivative with significant potential in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to present a detailed exploration of its probable synthesis, physicochemical characteristics, and anticipated biological activities. The benzimidazole scaffold is a well-established pharmacophore, and the introduction of a fluorine atom and a propanoic acid side chain suggests intriguing possibilities for antimicrobial and anticancer applications. This guide will delve into the rationale behind these potential therapeutic uses, supported by a thorough review of the structure-activity relationships of similar compounds.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion coordination has led to the development of drugs with a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4]
The strategic incorporation of fluorine into drug candidates is a widely utilized approach in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[5] In the context of benzimidazoles, fluorination has been shown to potentiate their biological activity.[6][7]
This guide focuses on 3-(5-fluoro-1H-benzimidazol-2-YL)propanoic acid, a molecule that combines the privileged benzimidazole scaffold with the advantageous properties of fluorine and a flexible propanoic acid linker. This unique combination suggests a high potential for this compound as a lead for novel therapeutic agents.
Synthesis and Chemical Architecture
The synthesis of 2-substituted benzimidazoles is well-documented, with the Phillips-Ladenburg reaction being a classical and versatile method.[8][9] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically in the presence of an acid catalyst at elevated temperatures.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(5-fluoro-1H-benzimidazol-2-YL)propanoic acid would involve the condensation of 4-fluoro-1,2-diaminobenzene with succinic anhydride. This approach offers a direct route to the target molecule in a single step.
Figure 1: Proposed synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoro-1,2-diaminobenzene and succinic anhydride.
-
Solvent and Catalyst: Add a suitable solvent, such as 4M hydrochloric acid or a high-boiling point solvent like polyphosphoric acid (PPA).[9]
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it onto ice water. Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product. The solid can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Physicochemical Properties and Characterization
| Property | Predicted Value/Characteristic | Method of Determination |
| Molecular Formula | C₁₀H₉FN₂O₂ | Mass Spectrometry |
| Molecular Weight | 208.19 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | >200 °C (decomposes) | Differential Scanning Calorimetry (DSC) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Solubility Assays |
| ¹H NMR | Aromatic protons, methylene protons of the propanoic acid chain, and the carboxylic acid proton with characteristic chemical shifts and coupling constants. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Distinct signals for the benzimidazole core carbons, the propanoic acid carbons, and the carbon bearing the fluorine atom. | NMR Spectroscopy |
| ¹⁹F NMR | A characteristic singlet or doublet for the fluorine atom. | NMR Spectroscopy |
| FT-IR | Characteristic peaks for N-H, C=O (carboxylic acid), C-F, and aromatic C-H stretching. | Fourier-Transform Infrared (FTIR) Spectroscopy |
Biological Activities and Therapeutic Potential
The benzimidazole scaffold is associated with a broad spectrum of biological activities. The presence of the 5-fluoro substituent is anticipated to enhance these activities.
Antimicrobial Activity
Fluorinated benzimidazole derivatives have demonstrated significant antimicrobial properties.[1][6] Their mechanism of action is believed to involve the inhibition of microbial nucleic acid and protein synthesis by acting as a purine antagonist.[1] The propanoic acid side chain may also contribute to the compound's ability to penetrate bacterial cell membranes.
Studies on related fluoro-benzimidazoles have shown activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, some 2-(fluorophenyl)-benzimidazole derivatives have shown potent activity against B. subtilis with MIC values as low as 7.81 µg/mL.[6] Another study highlighted a fluoro-benzimidazole derivative with high inhibitory activity against gastrointestinal pathogens like Escherichia coli and Salmonella typhimurium, with MIC90 values ranging from 0.49–0.98 µg/mL.[1]
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-established, and fluorination can further enhance this activity.[7][10] The structural similarity to purines allows these compounds to interfere with DNA replication and repair processes in rapidly dividing cancer cells. Some fluorinated benzothiazoles, which share structural similarities with benzimidazoles, have displayed potent antiproliferative activity against human breast and colon cancer cell lines with GI₅₀ values in the sub-micromolar range.[7] Another study on fluoro-substituted benzimidazoles showed significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting greater selectivity towards cancer cells over normal cells.[10] The propanoic acid moiety in our target molecule could also influence its interaction with specific enzymes or receptors implicated in cancer progression.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[11][12]
Figure 2: Key positions for substitution on the benzimidazole scaffold.
-
C2-Position: The substituent at the 2-position is crucial for determining the specific biological activity. The propanoic acid chain in 3-(5-fluoro-1H-benzimidazol-2-YL)propanoic acid provides a flexible linker that can orient the molecule for optimal interaction with the target binding site.
-
C5(6)-Position: Substitution at the 5 or 6 position significantly impacts the electronic properties and lipophilicity of the molecule. The electron-withdrawing nature of the fluorine atom at the 5-position can influence the pKa of the benzimidazole nitrogen, affecting its interaction with biological targets.
-
N1-Position: While unsubstituted in the parent molecule, derivatization at the N1-position can be explored to modulate solubility and pharmacokinetic properties.
Conclusion and Future Directions
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related compounds, it is anticipated to possess significant antimicrobial and anticancer properties. The proposed synthesis via the Phillips-Ladenburg reaction provides a straightforward and scalable route to this molecule.
Future research should focus on the actual synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluation against a panel of microbial strains and cancer cell lines is warranted to validate its therapeutic potential. Further derivatization, guided by the structure-activity relationship insights discussed, could lead to the discovery of even more potent and selective drug candidates. The exploration of its precise mechanism of action will be crucial for its rational development as a clinical therapeutic.
References
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
ResearchGate. The Phillips–Ladenburg imidazole synthesis. [Link]
-
ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. [Link]
-
ACS Publications. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. [Link]
-
National Institutes of Health. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
National Institutes of Health. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
-
National Institutes of Health. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
RSC Publishing. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
ResearchGate. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. [Link]
-
ResearchGate. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
-
RSC Publishing. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
-
ResearchGate. In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. [Link]
-
PubMed. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
-
ResearchGate. Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. (PDF) Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. [Link]
-
ResearchGate. Structure activity relationship of benzimidazole derivatives. [Link]
-
ACG Publications. In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. [Link]
-
PubMed. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. [Link]
-
White Rose Research Online. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]
-
Korean Society of Applied Pharmacology. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells. [Link]
-
RSC Publishing. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. [Link]
-
National Institutes of Health. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
Sources
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide delves into the prospective therapeutic applications of a specific, yet under-researched derivative, 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. While direct studies on this compound are limited, this document extrapolates potential mechanisms and targets based on the extensive research conducted on the broader class of benzimidazole derivatives. By examining the structure-activity relationships of analogous compounds, we can construct a scientifically rigorous framework for future investigation. This guide will explore potential applications in oncology, infectious diseases, and neuroprotection, providing detailed experimental protocols and conceptual workflows to empower researchers in their drug discovery endeavors.
Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique structural motif that facilitates interactions with a wide array of biological macromolecules.[][2] This inherent bioactivity has led to the development of numerous FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines. The versatility of the benzimidazole core allows for chemical modifications that can fine-tune its pharmacological profile, making it a highly attractive scaffold for novel drug development.[3][4]
The subject of this guide, 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, incorporates three key features that are hypothesized to influence its therapeutic potential:
-
The Benzimidazole Core: Provides the fundamental structure for interacting with various biological targets.
-
A Fluoro Substituent at the 5-position: This modification can enhance metabolic stability and binding affinity through favorable electrostatic interactions.
-
A Propanoic Acid Side Chain at the 2-position: This group can influence solubility and provide an additional point of interaction with target proteins.
This guide will systematically explore the potential therapeutic targets of this compound by drawing parallels with well-characterized benzimidazole derivatives.
Potential Therapeutic Target Classes
Based on the extensive literature on benzimidazole derivatives, we can hypothesize several key therapeutic areas and molecular targets for 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
Oncology
Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][4]
-
Tubulin Polymerization Inhibition: A well-established mechanism for many benzimidazole-containing drugs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
-
Kinase Inhibition: The structural similarity of benzimidazoles to purines allows them to act as competitive inhibitors of ATP-binding sites in various kinases, which are often dysregulated in cancer.[]
-
DNA Intercalation and Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells.[6][7]
-
PARP Inhibition: Certain benzimidazoles have shown potent inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a particularly promising strategy for cancers with BRCA1/2 mutations.[8]
Hypothesized Anticancer Mechanism of Action
Caption: Hypothesized anticancer mechanisms of the benzimidazole scaffold.
Antimicrobial and Antiviral Activity
Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.[5] Their broad spectrum of activity encompasses bacteria, fungi, and various parasites.
-
Inhibition of Microtubule Synthesis in Parasites: Similar to their anticancer effects, benzimidazoles can target the tubulin of parasites, disrupting essential cellular processes.[5]
-
Disruption of Metabolic Pathways: These compounds can interfere with key metabolic enzymes in microorganisms, leading to their demise.
-
DNA and RNA Synthesis Inhibition: Some derivatives have been shown to inhibit nucleic acid synthesis in bacteria and viruses.[6]
The fluorine substituent in 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid may enhance its antimicrobial properties, as fluorinated compounds often exhibit increased potency and bioavailability.
Neuroprotection
Emerging research has highlighted the potential of benzimidazole derivatives as neuroprotective agents.[][9]
-
Antioxidant Activity: Oxidative stress is a key contributor to neurodegenerative diseases. Benzimidazoles can act as potent antioxidants, scavenging reactive oxygen species.
-
Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative disorders. Certain benzimidazole derivatives have been shown to suppress the production of pro-inflammatory cytokines.[9]
-
Modulation of Neurotransmitter Systems: Some derivatives may interact with neurotransmitter receptors and transporters, offering potential for treating various neurological conditions.
Experimental Protocols for Target Validation
To investigate the therapeutic potential of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, a series of well-defined experimental protocols are necessary.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media until they reach 80-90% confluency.
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver) |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Readout | Absorbance at 570 nm |
Workflow for In Vitro Anticancer Screening
Caption: A streamlined workflow for assessing anticancer potential.
Antimicrobial Susceptibility Testing
Objective: To evaluate the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Compound Dilution: Serially dilute the compound in appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test organisms.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
While direct experimental data on 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is not yet available, the extensive body of research on the benzimidazole scaffold provides a strong foundation for predicting its potential therapeutic targets. The presence of the fluoro and propanoic acid moieties suggests that this compound could exhibit enhanced potency, selectivity, and pharmacokinetic properties compared to its predecessors.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its mechanism of action and identifying its primary molecular targets. Through a systematic and rigorous scientific approach, the therapeutic potential of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid can be fully explored, potentially leading to the development of novel and effective treatments for a range of human diseases.
References
-
Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]
-
Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6289. [Link]
-
Amit Lunkad. (2020, October 19). Anthelmintics Benzimidazole derivatives [Video]. YouTube. [Link]
-
Zhou, C. H., & Wang, D. (2016). Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(11), 2676–2681. [Link]
-
Li, J., et al. (2014). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 84, 53-59. [Link]
-
Galić, E., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(23), 7856. [Link]
-
Fatima, A., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(4), 643–656. [Link]
-
Tan, C. Y., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4203. [Link]
-
Sharma, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals, 16(5), 743. [Link]
-
Al-Ostoot, F. H., et al. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic Acid: A Technical Guide
Molecular Structure and Key Features
3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid possesses a core benzimidazole scaffold, substituted with a fluorine atom at the 5-position of the benzene ring and a propanoic acid chain at the 2-position of the imidazole ring. The fluorine substituent is expected to introduce characteristic effects on the NMR spectra, particularly on the chemical shifts of nearby protons and carbons. The propanoic acid moiety provides typical carboxylic acid and aliphatic chain signatures in both NMR and IR spectra. The presence of acidic (carboxylic acid) and basic (imidazole) functional groups makes the molecule's mass spectrometric behavior dependent on the ionization conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, both ¹H and ¹³C NMR will provide invaluable structural information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Sample Preparation:
-
Solvent Selection: A deuterated solvent that effectively dissolves the sample is chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzimidazole derivatives due to its high polarity.
-
Concentration: A solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is prepared.[1][2]
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: A proton-decoupled experiment is performed with a 45° pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of the signals.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzimidazole ring, the methylene protons of the propanoic acid chain, the carboxylic acid proton, and the N-H proton of the imidazole ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~7.6-7.8 | dd | JH-F ≈ 9-10, JH-H ≈ 2 |
| H-6 | ~7.2-7.4 | ddd | JH-H ≈ 9, JH-F ≈ 9-10, JH-H ≈ 2 |
| H-7 | ~7.5-7.7 | dd | JH-H ≈ 9, JH-F ≈ 4-5 |
| -CH₂- (α to COOH) | ~2.8-3.0 | t | JH-H ≈ 7 |
| -CH₂- (β to COOH) | ~3.1-3.3 | t | JH-H ≈ 7 |
| -COOH | ~12.0-12.5 | br s | - |
| N-H | ~12.3-12.7 | br s | - |
Interpretation and Rationale:
-
Aromatic Region: The fluorine atom at the 5-position will influence the chemical shifts and coupling patterns of the aromatic protons. H-4 and H-6 will exhibit coupling to the fluorine atom in addition to proton-proton coupling. The exact chemical shifts are influenced by the electronic environment.
-
Aliphatic Region: The two methylene groups of the propanoic acid chain will appear as triplets due to coupling with each other. The methylene group adjacent to the benzimidazole ring (β to COOH) is expected to be slightly downfield compared to the one adjacent to the carboxylic acid group (α to COOH) due to the deshielding effect of the aromatic ring.
-
Labile Protons: The carboxylic acid and N-H protons are expected to be broad singlets and their chemical shifts can be highly dependent on concentration and temperature. In DMSO-d₆, these protons are readily observable at very downfield shifts.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~173-175 |
| C-2 (Benzimidazole) | ~153-155 |
| C-3a (Benzimidazole) | ~138-140 |
| C-7a (Benzimidazole) | ~133-135 |
| C-5 (Benzimidazole) | ~158-160 (d, JC-F ≈ 240-250 Hz) |
| C-4 (Benzimidazole) | ~112-114 (d, JC-F ≈ 25 Hz) |
| C-6 (Benzimidazole) | ~110-112 (d, JC-F ≈ 25 Hz) |
| C-7 (Benzimidazole) | ~115-117 (d, JC-F ≈ 9 Hz) |
| -CH₂- (α to COOH) | ~33-35 |
| -CH₂- (β to COOH) | ~25-27 |
Interpretation and Rationale:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a characteristic downfield shift.
-
Benzimidazole Carbons: The carbons of the benzimidazole ring will appear in the aromatic region. The carbon directly bonded to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C-4 and C-6) will exhibit smaller two-bond couplings (²JCF), and C-7 will show a three-bond coupling (³JCF). The chemical shifts of these carbons are also influenced by the fluorine substituent.
-
Aliphatic Carbons: The two methylene carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid is expected to show characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the N-H group of the imidazole, C-N and C=N bonds of the benzimidazole ring, and the C-F bond.
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
-
Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.[3]
-
Data Collection: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.
-
Cleaning: After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone).
Expected IR Spectral Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H stretch (Imidazole) | 3200 - 2800 | Broad, Medium |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 2980 - 2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1720 - 1700 | Strong |
| C=N stretch (Imidazole) | 1630 - 1610 | Medium |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-F stretch | 1250 - 1000 | Strong |
| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |
| N-H bend (Imidazole) | 1550 - 1480 | Medium |
Interpretation and Rationale:
-
O-H and N-H Stretching: The most prominent feature will be a very broad absorption in the high-frequency region due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer, which will likely overlap with the N-H stretching of the imidazole ring.
-
Carbonyl Stretching: A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid is expected.
-
Benzimidazole Ring Vibrations: The C=N and C=C stretching vibrations of the benzimidazole ring will appear in the 1630-1450 cm⁻¹ region.
-
C-F Stretching: A strong absorption band due to the C-F stretching vibration is anticipated in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, zwitterionic-capable molecule.
Experimental Protocol: ESI-MS Data Acquisition
Sample Preparation:
-
Solvent System: A solution of the compound is prepared in a solvent mixture suitable for ESI, such as methanol/water or acetonitrile/water, often with the addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.[4]
-
Concentration: A dilute solution (typically 1-10 µg/mL) is prepared to avoid signal suppression and detector saturation.[5]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.
Instrumental Parameters:
-
Ionization Mode: Both positive and negative ion modes should be explored. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ is anticipated.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.
Expected Mass Spectral Data
| Ion | Expected m/z | Ionization Mode | Interpretation |
| [M+H]⁺ | 209.0724 | Positive | Protonated molecule |
| [M-H]⁻ | 207.0568 | Negative | Deprotonated molecule |
| [M+Na]⁺ | 231.0543 | Positive | Sodium adduct |
| [M-H₂O+H]⁺ | 191.0618 | Positive | Loss of water from the protonated molecule |
| [M-CO₂H]⁺ | 163.0771 | Positive | Loss of the carboxylic acid group |
Interpretation and Rationale:
-
Molecular Ion: The molecular weight of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid is 208.19 g/mol . In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 209.0724. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 207.0568 should be prominent.
-
Fragmentation: Fragmentation in ESI is generally minimal but can be induced. Common fragmentation pathways for this molecule could include the loss of water from the carboxylic acid group or the loss of the entire propanoic acid side chain. The fragmentation pattern can provide further structural confirmation.[6][7]
Visualizations
Molecular Structure
Caption: Molecular structure of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide presents a detailed predictive analysis of the NMR, IR, and MS spectra of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid. By leveraging established spectroscopic principles and data from structurally related compounds, we have outlined the expected key spectral features and provided a rationale for their interpretation. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of novel benzimidazole-based compounds, facilitating their structural elucidation and accelerating the drug discovery process.
References
-
Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Available at: [Link]
-
Synthesis of N-alkyl-3- (1H-benzimidazolyl) -2- chloroquinoline derivatives potential candidates against infectious organisms. Academic Journals. Available at: [Link]
-
3-(1H-Benzimidazol-2-yl)-3-hydroxypropanoic acid. National Analytical Corporation. Available at: [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]
-
Crystal structure of [3-(1H-benzimidazol-2-yl)propanoato-κN 3][3-(1H-benzimidazol-2-yl)propanoic acid-κN 3]copper(I). National Institutes of Health. Available at: [Link]
-
Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate. Available at: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]
-
FTIR Spectrum of Compound 1b. ResearchGate. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available at: [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
-
NMR Sample Preparation. Western University. Available at: [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available at: [Link]
-
2-[(3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-pyrrolidinyl]-5-fluoro-1H-benzimidazole. mzCloud. Available at: [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Available at: [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-substituted-benzenes. Loughborough University Research Repository. Available at: [Link]
-
Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega. Available at: [Link]
-
Infrared spectral studies of propanoic acid in various solvents. ResearchGate. Available at: [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Available at: [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]
-
Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. Available at: [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. Available at: [Link]
-
NMR sample preparation guidelines. Peak Proteins. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Revue Roumaine de Chimie. Available at: [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ResearchGate. Available at: [Link]
-
1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. PubMed Central. Available at: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]
-
study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]
-
FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. Available at: [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. ScienceDirect. Available at: [Link]
-
Multinuclear and Fluorine NMR Spectroscopy. University of Southampton. Available at: [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
3-[1-(2-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Propanoic acid, 3-(acetyloxy)-2-(hydroxymethyl)-, ethyl ester, (+)-. NIST WebBook. Available at: [Link]
-
benzamide, 3-fluoro-N-[2,2,2-trifluoro-1-[(2-tricyclo[3.3.1.1
3,7]dec-1-ylethyl)amino]-1-(trifluoromethyl)ethyl]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link] -
EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
Sources
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. agilent.com [agilent.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 6. journalijdr.com [journalijdr.com]
- 7. youtube.com [youtube.com]
Methodological & Application
Perfecting Purity: A Detailed Guide to the Recrystallization of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic Acid
Introduction: The Critical Role of Purity in Benzimidazole-Based Drug Discovery
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their use as antiviral, anticancer, and antihypertensive agents. The compound 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a valuable intermediate in the synthesis of such pharmacologically active molecules. The efficacy and safety of any pharmaceutical compound are inextricably linked to its purity. Even minute impurities can alter biological activity, introduce toxicity, or affect the stability and formulation of the final drug product. Therefore, robust and reproducible purification methods are paramount in the drug development pipeline.
This application note provides a comprehensive, in-depth guide to the purification of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid by recrystallization. Moving beyond a simple list of steps, this document elucidates the scientific principles underpinning each stage of the process, empowering researchers to not only replicate the protocol but also to adapt and troubleshoot it effectively.
Understanding the Molecule: Physicochemical Properties
A successful recrystallization hinges on a thorough understanding of the target molecule's physicochemical properties. While extensive experimental data for 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is not widely published, we can compile key information from available sources and predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FN₂O₂ | Supplier Data |
| Molecular Weight | 208.19 g/mol | Supplier Data |
| Physical Form | Solid | Predicted |
| Predicted Boiling Point | 501.0 ± 30.0 °C | Predicted |
| Predicted pKa | 3.93 ± 0.10 | Predicted |
| CAS Number | 82138-57-6 | Supplier Data |
The Science of Recrystallization: A Step-by-Step Rationale
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities will either be highly soluble at all temperatures or insoluble even at elevated temperatures.
Part 1: Strategic Solvent Selection
The choice of solvent is the most critical variable in a recrystallization protocol. For 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, a molecule possessing both a polar carboxylic acid group and a moderately polar benzimidazole core, a protic solvent or a mixture including a protic solvent is a logical starting point.
Screening Protocol:
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water).
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the tubes with low solubility in a water bath. The ideal solvent will fully dissolve the compound near its boiling point.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.
Based on the structural motifs of the target molecule and literature precedents for similar compounds, an ethanol/water mixture is a highly recommended starting point.[1] Ethanol is known to be a good solvent for many benzimidazole derivatives, while the addition of water as an anti-solvent can effectively reduce the solubility of the organic molecule at lower temperatures, promoting crystallization.
Part 2: The Recrystallization Protocol
This protocol is designed for the purification of approximately 1 gram of crude 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. Adjust volumes accordingly for different starting quantities.
Materials and Equipment:
-
Crude 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Dissolution:
-
Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 10 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are observed in the hot solution, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution of the compound through the filter paper. The preheated setup prevents premature crystallization in the funnel.
-
-
Crystallization:
-
If the solution is clear after dissolution, proceed directly to this step.
-
Slowly add deionized water dropwise to the hot ethanolic solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a pre-weighed piece of filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 2-3 mL of a 50:50 mixture) to remove any adhering impurities from the mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the filter paper with the crystals to a watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator at room temperature.
-
Assessing Purity and Yield
Purity Assessment:
-
Melting Point Determination: A sharp melting point close to the literature value (or a consistent value if no literature value is available) is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single major peak with a purity of >99% is the desired outcome.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and identify the presence of any impurities with distinct signals.
Yield Calculation:
Yield (%) = (mass of pure product / mass of crude product) x 100
A successful recrystallization should provide a high-purity product with a reasonable yield. It is important to note that some loss of product is inherent in the recrystallization process, as some of the compound will remain dissolved in the mother liquor.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. | ||
| Add a "seed crystal" of the pure compound. | ||
| Oiling out | The compound is insoluble in the solvent at the boiling point, or the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution and add more of the primary solvent. |
| Choose a different solvent or solvent system with a lower boiling point. | ||
| Low recovery | Too much solvent was used. | Evaporate some of the solvent from the mother liquor to recover a second crop of crystals. |
| The crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is adequately preheated. |
Conclusion
The recrystallization protocol detailed in this application note provides a robust and scientifically grounded method for the purification of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. By understanding the principles behind each step, from solvent selection to crystal isolation, researchers can consistently obtain high-purity material, a critical requirement for the advancement of drug discovery and development programs. The application of appropriate analytical techniques to verify purity is the final, essential step in this self-validating system.
References
-
Yadav, G., & Kumar, A. (2012). Benzimidazole: A versatile scaffold in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940. [Link]
-
Ayaz, F., & Yilmaz, I. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Medicinal Chemistry, 13(5), 485-496. [Link]
- U.S. Patent No. WO2008045777A2. (2008).
-
Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method. American journal of clinical pathology, 45(4_ts), 493–496. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Khan, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 1-15. [Link]
Sources
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid against Bacterial Strains
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel synthetic compound, 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, against a panel of clinically relevant bacterial strains. The protocol herein is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and employs the broth microdilution method, a gold standard for quantitative antimicrobial susceptibility testing.[1][2] This note is designed to not only offer a step-by-step protocol but also to provide the scientific rationale behind critical experimental choices, ensuring the generation of reliable, reproducible, and trustworthy data for drug discovery and development programs.
Introduction: The Scientific Imperative
The rising tide of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Benzimidazoles represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[3][4] Their structural resemblance to purine nucleosides allows them to interact with essential biomolecules in pathogens, potentially disrupting key cellular processes.[5] Some proposed mechanisms of action for benzimidazole derivatives include the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication, and interference with the synthesis of nucleic acids and proteins.[5][6]
The specific compound, 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, is a subject of interest due to the presence of a fluorine atom at the 5-position of the benzimidazole ring, a substitution known to often enhance biological activity.[7] This application note provides the foundational methodology to quantitatively assess its in vitro antibacterial potency through the determination of the MIC. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] Accurate MIC determination is a critical first step in the evaluation of any potential new antibiotic.
Principle of the Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[9] The core principle involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium.[10] This is typically performed in a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations.[9] After a specified incubation period, the plates are visually inspected for bacterial growth, indicated by turbidity.[8][9] The MIC is the lowest concentration of the compound at which no turbidity is observed. This method provides a quantitative measure of the compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing its efficacy against standard antibiotics.
Materials and Reagents
-
Test Compound: 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC® 29213™), Enterococcus faecalis (e.g., ATCC® 29212™)
-
Gram-negative: Escherichia coli (e.g., ATCC® 25922™), Pseudomonas aeruginosa (e.g., ATCC® 27853™) (Note: The use of ATCC quality control strains is critical for validating the assay's performance).[9]
-
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Equipment and Consumables:
-
Sterile 96-well, U-bottom microtiter plates
-
Multichannel pipettes (8 or 12-channel)
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35°C ± 1°C)[11]
-
Spectrophotometer or nephelometer for McFarland standard preparation
-
Vortex mixer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with integrated controls to ensure the accuracy and reliability of the results.
Part 1: Preparation of the Test Compound Stock Solution
Causality: The initial preparation of the test compound is a critical step. Benzimidazole derivatives can exhibit poor solubility in aqueous media.[12] DMSO is a common solvent used to dissolve such compounds for biological testing. Preparing a high-concentration stock solution allows for subsequent dilution in the assay medium, minimizing the final DMSO concentration to a level that does not affect bacterial growth (typically ≤1%).
-
Stock Solution Preparation: Accurately weigh a precise amount of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.
-
Intermediate Dilution: Create an intermediate stock solution by diluting the primary stock in sterile CAMHB. This step is crucial for minimizing the amount of DMSO carried over into the assay plate. For example, to test a final concentration range of 64 µg/mL to 0.5 µg/mL, prepare a 128 µg/mL working solution (2x the highest desired final concentration) in CAMHB.
Part 2: Preparation of the Bacterial Inoculum
-
Primary Culture: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain using a sterile loop.
-
Inoculum Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline. Vortex thoroughly to create a smooth suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or with a spectrophotometer/nephelometer.
-
Final Dilution: Within 30 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target inoculum concentration.[11] A typical dilution is 1:150 (e.g., 0.1 mL of standardized suspension into 14.9 mL of CAMHB) to yield approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the assay plate for the final concentration of 5 x 10⁵ CFU/mL.
Part 3: Assay Plate Setup (Broth Microdilution)
Causality: A serial twofold dilution series is used to precisely determine the concentration at which bacterial growth is inhibited. The inclusion of multiple controls is non-negotiable for a trustworthy experiment.
-
Media Dispensing: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested.
-
Compound Addition: Add 100 µL of the 2x concentrated intermediate stock solution of the test compound (e.g., 128 µg/mL) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient from 64 µg/mL to 0.125 µg/mL.
-
Control Wells:
-
Well 11 (Growth Control): This well contains 50 µL of CAMHB and will be inoculated with bacteria. It should show robust growth (turbidity).
-
Well 12 (Sterility Control): This well contains 100 µL of CAMHB only and is not inoculated. It should remain clear, confirming the sterility of the medium.
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in Part 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate with a lid and incubate at 35°C ± 1°C for 18-24 hours under ambient atmospheric conditions.[11]
// Sterility Control Check Sterility_Check [label="Is Sterility Control\n(Well 12) Clear?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sterility_OK [label="Sterility Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sterility_Fail [label="FAIL: Media or Plate\nContaminated.\nRepeat Assay.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Growth Control Check Growth_Check [label="Is Growth Control\n(Well 11) Turbid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Growth_OK [label="Growth Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth_Fail [label="FAIL: Inoculum or\nGrowth Conditions Invalid.\nRepeat Assay.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Proceed to Read MIC Proceed [label="Proceed to Read MIC\nfrom Wells 1-10", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Sterility_Check [color="#5F6368"]; Sterility_Check -> Sterility_OK [label="Yes", color="#34A853"]; Sterility_Check -> Sterility_Fail [label="No", color="#EA4335"]; Sterility_OK -> Growth_Check [color="#5F6368"]; Growth_Check -> Growth_OK [label="Yes", color="#34A853"]; Growth_Check -> Growth_Fail [label="No", color="#EA4335"]; Growth_OK -> Proceed [color="#5F6368"]; }
Caption: Workflow for MIC determination via broth microdilution.
Data Interpretation and Validation
Reading the Results
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the organism.
-
Control Validation: Before reading the test wells, inspect the control wells.
-
The Sterility Control (Well 12) must be clear (no growth).
-
The Growth Control (Well 11) must be turbid (adequate growth).
-
If either control fails, the results for that plate are invalid and the experiment must be repeated.
-
-
MIC Determination: Look for the first well in the dilution series (from lowest to highest concentration) that shows no turbidity. This is the MIC value. A reading mirror or a plate reader measuring optical density (OD) can aid in this determination.
// Sterility Control Check Sterility_Check [label="Is Sterility Control\n(Well 12) Clear?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sterility_OK [label="Sterility Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sterility_Fail [label="FAIL: Media or Plate\nContaminated.\nRepeat Assay.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Growth Control Check Growth_Check [label="Is Growth Control\n(Well 11) Turbid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Growth_OK [label="Growth Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth_Fail [label="FAIL: Inoculum or\nGrowth Conditions Invalid.\nRepeat Assay.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Proceed to Read MIC Proceed [label="Proceed to Read MIC\nfrom Wells 1-10", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Sterility_Check [color="#5F6368"]; Sterility_Check -> Sterility_OK [label="Yes", color="#34A853"]; Sterility_Check -> Sterility_Fail [label="No", color="#EA4335"]; Sterility_OK -> Growth_Check [color="#5F6368"]; Growth_Check -> Growth_OK [label="Yes", color="#34A853"]; Growth_Check -> Growth_Fail [label="No", color="#EA4335"]; Growth_OK -> Proceed [color="#5F6368"]; }
Caption: Decision-making flowchart for validating assay controls.
Data Presentation
MIC values should be reported in a clear and organized table. It is recommended to perform the experiment in triplicate to ensure reproducibility and to report the modal MIC or the geometric mean.
Table 1: Example MIC Data Presentation
| Compound | Bacterial Strain | ATCC® Number | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Modal MIC (µg/mL) |
| 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid | S. aureus | 29213 | 4 | 4 | 8 | 4 |
| 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid | E. coli | 25922 | 16 | 32 | 16 | 16 |
| 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid | P. aeruginosa | 27853 | >64 | >64 | >64 | >64 |
| 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid | E. faecalis | 29212 | 8 | 8 | 8 | 8 |
| Ciprofloxacin (Control) | S. aureus | 29213 | 0.25 | 0.5 | 0.25 | 0.25 |
| Ciprofloxacin (Control) | E. coli | 25922 | 0.015 | 0.015 | 0.03 | 0.015 |
Conclusion and Further Steps
This application note details a robust and validated protocol for determining the MIC of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. Adherence to these guidelines, which are rooted in CLSI standards, will yield high-quality, reliable data. The MIC values obtained are foundational for subsequent studies, including:
-
Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetics: To understand the rate at which the compound kills bacteria.
-
Mechanism of action studies: To elucidate the molecular target of the compound.
-
In vivo efficacy studies: To evaluate the compound's activity in animal models of infection.
By following this comprehensive protocol, researchers can confidently take the first crucial step in assessing the potential of this and other novel benzimidazole derivatives as future antimicrobial agents.
References
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. C., & Al-Aboudi, A. F. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. PubMed. Retrieved from [Link]
-
Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Retrieved from [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
IOSR Journal. (2017). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Wang, J., et al. (2015). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. PubMed. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Al-Blewi, B., et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Retrieved from [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Microbroth Dilution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. Retrieved from [Link]
-
WOAH - Asia. (2021). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria. Retrieved from [Link]
-
The Microbial Rosetta Stone. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. Retrieved from [Link]
-
Mansoura University, Faculty of Pharmacy. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Xu, N., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives and their antimicrobial activity. PubMed. Retrieved from [Link]
-
Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. nih.org.pk [nih.org.pk]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. chainnetwork.org [chainnetwork.org]
Application Notes & Protocols: A Multi-Assay Strategy for Profiling the Cytotoxicity of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
Introduction: The Benzimidazole Scaffold and the Imperative for Robust Cytotoxicity Profiling
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[1] Given this therapeutic potential, novel benzimidazole derivatives such as 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid are promising candidates for drug development.[2] However, a critical step in the preclinical evaluation of any new chemical entity (NCE) is the comprehensive assessment of its cytotoxic potential.
A single viability assay provides only one perspective on a compound's interaction with a cell. To build a robust and reliable cytotoxicity profile, it is crucial to employ a panel of orthogonal assays—methods that interrogate different cellular health indicators. This multi-assay approach minimizes the risk of misleading results due to compound-specific interference and provides a more holistic understanding of the potential mechanism of cell death.
This guide details a strategic, three-pronged approach to evaluate the in vitro cytotoxicity of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. We will provide detailed protocols for assays that measure:
-
Mitochondrial metabolic activity (MTT Assay)
-
Cellular ATP levels (CellTiter-Glo® Luminescent Assay)
-
Plasma membrane integrity (LDH Release Assay)
By comparing the outcomes of these distinct assays, researchers can gain high-confidence data to guide further development.
Part 1: Foundational Concepts - The Power of Orthogonal Assays
Relying on a single cytotoxicity assay is a precarious strategy. For example, a compound might inhibit the specific mitochondrial reductase enzymes measured in an MTT assay without actually killing the cell, leading to a false-positive "cytotoxic" result. Conversely, a compound could induce cell death via a mechanism that doesn't immediately impact metabolism, leading to a false negative. The strategy outlined below mitigates these risks.
Caption: Orthogonal assay strategy for robust cytotoxicity assessment.
Part 2: Primary Assay Protocols & Methodologies
Assay 1: MTT Assay for Metabolic Activity
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing metabolic activity.[3] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[4] This conversion only occurs in metabolically active cells.[3] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[4][5]
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL.[5] Aspirate the compound-containing medium and add 100 µL of the MTT working solution to each well.[6]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[5]
-
Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Senior Scientist's Notebook:
-
Causality: We aspirate the compound-containing medium before adding MTT to prevent any direct chemical reaction between the test compound and MTT, which could lead to false results.
-
Interference: Benzimidazole derivatives can sometimes have reducing properties or alter mitochondrial function in ways that interfere with MTT reduction. If results from this assay diverge significantly from others, consider compound interference as a possible cause.
-
Trustworthiness: Always include a "no-cell" blank control (medium, MTT, and DMSO only) to determine the background absorbance. Subtract this value from all other readings.
Assay 2: CellTiter-Glo® Luminescent Cell Viability Assay
Scientific Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is a key indicator of metabolically active cells.[7] The CellTiter-Glo® reagent contains a thermostable luciferase enzyme and its substrate, D-luciferin.[7] The reagent also contains a cell lysis agent. When added to cells, the lysis agent ruptures the cell membrane, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP.[7]
Caption: Mechanism of the CellTiter-Glo® luminescent assay.
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer to create the CellTiter-Glo® Reagent, following the manufacturer's instructions.[8]
-
Plate Equilibration: Before adding the reagent, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[8] This prevents temperature gradients that can affect enzyme kinetics.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Senior Scientist's Notebook:
-
Causality: The "add-mix-measure" format is possible because the reagent contains both a lytic agent and the assay components, streamlining the workflow.[9] The luciferase is engineered for stability, providing a persistent signal.
-
Expertise: This assay is extremely sensitive, capable of detecting very low cell numbers, making it ideal for rare cell populations or low-seeding-density experiments.[7]
-
Trustworthiness: The half-life of the luminescent signal is generally greater than 5 hours, but this can vary with cell type and medium.[7] For high-throughput screening, ensure that plates are read within a consistent timeframe after reagent addition to maintain data integrity.
Assay 3: LDH Release Cytotoxicity Assay
Scientific Principle: This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is present in all cells.[11] When the plasma membrane is compromised—a hallmark of late apoptosis or necrosis—LDH leaks into the extracellular space. The assay uses a coupled enzymatic reaction: the released LDH converts lactate to pyruvate, which generates NADH. This NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which can be measured colorimetrically. The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[12]
Caption: Principle of the LDH release cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol using a clear 96-well plate. It is critical to set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (10X) for 45 minutes before the assay.
-
Background Control: Medium only.
-
-
Sample Collection: After the treatment incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[12]
-
Reaction Incubation: Add the prepared reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add the Stop Solution provided in the kit (e.g., 50 µL) to each well.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Senior Scientist's Notebook:
-
Causality: We measure LDH in the supernatant, not the cell lysate, because we are specifically quantifying membrane leakage as the endpoint. This provides a direct measure of cytolysis.
-
Expertise: Serum in the culture medium contains endogenous LDH activity. Always subtract the absorbance value from the background control (medium only) to correct for this.
-
Trustworthiness: The percentage of cytotoxicity is calculated relative to the maximum LDH release control, which represents 100% cell death. This internal control is essential for normalizing the data and ensuring plate-to-plate comparability.
Part 3: Data Analysis & Interpretation
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[14]
-
Calculate Percent Viability/Cytotoxicity:
-
For MTT and CellTiter-Glo®: % Viability = 100 * (Signal_Sample - Signal_Blank) / (Signal_Vehicle_Control - Signal_Blank)
-
For LDH Assay: % Cytotoxicity = 100 * (Signal_Sample - Signal_Spontaneous) / (Signal_Maximum - Signal_Spontaneous)
-
-
Plot Dose-Response Curve: Plot the percent viability (or inhibition) against the logarithm of the compound concentration.[15] The resulting curve is typically sigmoidal.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation.[14][16] This model will calculate the IC50 value, Hill slope, and the top and bottom plateaus of the curve.[17]
Interpreting Orthogonal Results
By comparing the IC50 values obtained from the three different assays, you can build a more nuanced picture of the compound's effect.
| Assay | Measures | Low IC50 Implies... | High IC50 Implies... |
| MTT | Mitochondrial Reductase Activity | Potent inhibition of metabolic activity. | Minimal effect on mitochondrial dehydrogenases. |
| CellTiter-Glo® | Cellular ATP Levels | Rapid depletion of cellular energy stores. | Cells maintain ATP levels despite treatment. |
| LDH Release | Membrane Integrity | Induction of cytolytic cell death (necrosis/late apoptosis). | Compound is likely cytostatic or non-lytic. |
Example Scenarios:
-
Scenario A: IC50 (MTT) ≈ IC50 (ATP) ≈ IC50 (LDH)
-
Interpretation: The compound is a potent, broad-spectrum cytotoxic agent that rapidly disrupts cellular metabolism, energy, and membrane integrity.
-
-
Scenario B: Low IC50 (MTT/ATP), High IC50 (LDH)
-
Interpretation: The compound is cytostatic or induces apoptosis without rapid membrane rupture. It inhibits metabolic processes and depletes energy, but does not cause immediate cell lysis.
-
-
Scenario C: Low IC50 (MTT), High IC50 (ATP/LDH)
-
Interpretation: This is a red flag for potential assay interference. The compound may be directly inhibiting the mitochondrial dehydrogenases responsible for MTT reduction without being genuinely cytotoxic. The ATP and LDH results should be trusted more heavily in this case.
-
Conclusion and Best Practices
Evaluating the cytotoxicity of a novel compound like 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid requires a rigorous, multi-faceted approach. By employing assays that measure distinct hallmarks of cell health—metabolic activity, ATP levels, and membrane integrity—researchers can generate a robust and reliable dataset. This orthogonal strategy provides internal validation, helps to identify potential compound interference, and offers deeper insight into the mechanism of cytotoxicity, ultimately enabling more informed decisions in the drug development pipeline.[18][19]
References
-
Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? Retrieved from [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
-
University of York. (n.d.). MTT Assay Principle. Retrieved from [Link]
-
Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
-
Wang, X., et al. (2021). Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth in vitro and in vivo. European Journal of Medicinal Chemistry, 210, 112964. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth invitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 18. blog.johner-institute.com [blog.johner-institute.com]
- 19. mddionline.com [mddionline.com]
Introduction: The Significance of Benzimidazole Scaffolds in Antimicrobial Drug Discovery
Application Notes & Protocols: A Guide to the Antimicrobial Screening of Novel Benzimidazole Derivatives
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry. This is due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[3] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[4][5]
Their antimicrobial efficacy often stems from their ability to interfere with essential microbial processes. Key mechanisms include the inhibition of nucleic acid synthesis, disruption of folate biosynthesis, and impairment of cell wall formation by targeting transpeptidase enzymes.[3][4][6] This versatility makes novel benzimidazole derivatives prime candidates for screening campaigns against a panel of clinically relevant pathogens.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the antimicrobial properties of newly synthesized benzimidazole derivatives. The protocols herein are grounded in established methodologies, emphasizing scientific integrity and reproducibility in alignment with standards set by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Strategic Workflow for Antimicrobial Screening
A hierarchical approach is the most efficient strategy for screening novel compounds. This workflow begins with a broad, qualitative primary screen to identify "hit" compounds, followed by more rigorous quantitative assays to characterize their potency and spectrum of activity.
Caption: A hierarchical workflow for screening novel benzimidazole derivatives.
Essential Materials and Reagents
-
Test Compounds: Novel benzimidazole derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Bacterial Strains: A representative panel including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus cereus.
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
-
Fungal Strains: Candida albicans (e.g., ATCC 10231), Aspergillus fumigatus.
-
Growth Media:
-
Mueller-Hinton Agar (MHA) (pH 7.2-7.4).[9]
-
Mueller-Hinton Broth (MHB), Cation-Adjusted.
-
Sabouraud Dextrose Agar/Broth (for fungi).
-
-
Equipment:
-
Sterile Petri dishes (100 mm or 150 mm).
-
Sterile 96-well microtiter plates.
-
Micropipettes and multichannel pipettes.
-
Incubator (35-37°C).
-
Spectrophotometer or turbidity meter.
-
Sterile filter paper disks (6 mm).
-
Sterile swabs, loops, and spreaders.
-
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin, Fluconazole).
-
Negative Control: Solvent (DMSO) used to dissolve the test compounds.
-
-
Reagents: 0.5 McFarland turbidity standard.
Protocol 1: Primary Screening via Disk Diffusion (Kirby-Bauer Test)
This method provides a rapid, qualitative assessment of antimicrobial activity and is ideal for screening a large number of compounds.[9][10] The principle relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target microorganism.[11]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][12]
-
Causality: Standardizing the inoculum density is the most critical step for reproducibility. A lighter inoculum can lead to falsely large inhibition zones, while a heavy inoculum can mask the activity of the compound.[13]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[12]
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (a technique known as lawn culture) to ensure uniform growth.[14]
-
-
Compound Application:
-
Prepare stock solutions of your novel benzimidazole derivatives in DMSO.
-
Aseptically impregnate sterile 6 mm paper disks with a known amount of each test compound solution (e.g., 10-20 µL of a 1 mg/mL stock).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring they are at least 24 mm apart.[14]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Inclusion of Controls (Self-Validation):
-
Positive Control: Place a disk containing a standard antibiotic to which the organism is known to be susceptible. This validates that the medium and incubation conditions are suitable for detecting inhibition.
-
Negative Control: Place a disk impregnated only with the solvent (DMSO). This ensures that the solvent itself has no antimicrobial activity.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
Protocol 2: Quantitative Analysis via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) , the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] It is considered the gold standard for quantitative susceptibility testing.[15]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.
-
Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1, adjusting to a 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12] This often requires a 1:100 to 1:150 dilution of the initial standardized suspension.[12]
-
-
Plate Inoculation:
-
Using a multichannel pipette, add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.[18]
-
The final volume in each test well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure optical density (OD600).[17]
-
Protocol 3: Determining Bactericidal vs. Bacteriostatic Action
This protocol determines the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2] This distinguishes whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Step-by-Step Protocol:
-
Subculturing from MIC Plate:
-
Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate this aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[2]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison of the antimicrobial activity of different derivatives against the panel of microorganisms.
Table 1: Example Antimicrobial Activity Data for Novel Benzimidazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | S. aureus MBC (µg/mL) | MBC/MIC Ratio (S. aureus) | Interpretation |
| BZD-001 | 8 | 32 | >128 | 16 | 2 | Bactericidal |
| BZD-002 | 16 | >128 | 64 | 256 | 16 | Bacteriostatic |
| BZD-003 | 4 | 4 | 8 | 8 | 2 | Broad-Spectrum, Bactericidal |
| Ciprofloxacin | 0.5 | 0.25 | NA | 1 | 2 | Control |
-
Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.
-
"NA" : Not applicable.
Potential Mechanisms of Action
Understanding the mechanism is crucial for lead optimization. Benzimidazoles are known to target several key cellular pathways in microbes.
Caption: Potential molecular targets for benzimidazole derivatives.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Corrective Action(s) |
| No zones of inhibition for positive control | Inactive antibiotic disk; improper incubation; resistant QC strain. | Verify disk expiration/storage. Check incubator temperature. Test a new QC strain. |
| Inconsistent zone sizes | Inoculum density not standardized; agar depth incorrect (<4mm or >6mm); variation in incubation time. | Strictly adhere to 0.5 McFarland standard. Ensure MHA plates have a uniform depth of 4mm.[9] Standardize incubation period. |
| Growth in the sterility control well (MIC) | Contamination of broth, plate, or pipette tips. | Use fresh sterile media and materials. Review aseptic technique. |
| "Skipped" wells in MIC assay | Pipetting error; compound precipitation at high concentrations. | Review pipetting technique. Check compound solubility in MHB; if needed, use a co-solvent but ensure it doesn't affect growth. |
References
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
-
American Society for Microbiology (ASM). (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
ScienceDirect. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
myadlm.org. (2016). Antimicrobial Susceptibility Testing Challenges. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Available at: [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
-
MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link]
-
RJPT. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]
-
Cureus. (2024). Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi. Available at: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
YouTube. (2017). Determination of MIC by Broth Dilution Method. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]
-
ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Available at: [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]
-
MDPI. (n.d.). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Oxford Academic. (n.d.). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available at: [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Available at: [Link]
-
Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. chainnetwork.org [chainnetwork.org]
- 12. microbeonline.com [microbeonline.com]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. asm.org [asm.org]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. protocols.io [protocols.io]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Note & Protocols: A Strategic Approach to Elucidating the Biological Activity of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This application note presents a comprehensive, tiered strategy for characterizing the biological activity of a novel derivative, 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. We eschew a one-size-fits-all approach, instead providing a logical framework that begins with broad phenotypic screening to identify a general activity profile, followed by hypothesis-driven biochemical and cell-based assays to elucidate the specific mechanism of action (MOA). This guide is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and explaining the scientific causality behind key experimental choices to ensure robust and reproducible results.
Introduction and Strategic Overview
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a compound of interest due to its structural components. The benzimidazole core is a known pharmacophore, the propanoic acid side chain presents a potential interaction point for enzyme active sites, and the fluoro-substitution can enhance metabolic stability and binding affinity. Given that the specific biological target is not established, an effective research strategy must be both broad and systematic.
Our proposed workflow is a three-tiered approach designed to efficiently move from general observation to specific mechanism.
-
Tier 1: Primary Phenotypic Screening. The initial phase utilizes high-throughput, cell-based assays to cast a wide net. The goal is to answer the fundamental question: "Does this compound have a measurable effect on whole cells?" We will screen for general cytotoxicity and broad-spectrum antimicrobial activity.[3][4]
-
Tier 2: Hypothesis-Driven Mechanistic Assays. Based on the results from Tier 1 and the extensive literature on benzimidazole derivatives, we will select and perform targeted assays. For instance, if cytotoxicity is observed against cancer cell lines, an apoptosis assay is a logical next step. If structural similarities suggest anti-inflammatory potential, a specific enzyme inhibition assay (e.g., for Cyclooxygenase-2) is warranted.[2]
-
Tier 3: Assay Validation. Any promising "hit" from Tier 2 must be confirmed using a rigorously validated assay. This section details the essential parameters for validation, ensuring the method is fit for its intended purpose and that the data generated is reliable and accurate.[5][6]
This document provides the detailed protocols and scientific rationale to execute this strategy effectively.
Workflow Visualization
Caption: Tiered strategy for compound activity characterization.
Preliminary Steps: Compound Management
Scientific integrity begins with proper handling of the test article. The physical properties of the compound dictate its formulation and ultimate bioavailability in an assay.
Protocol 1.1: Solubility and Stock Solution Preparation
-
Rationale: Most in vitro assays require the test compound to be fully dissolved in a solvent that is miscible with the aqueous assay buffer and non-toxic to the biological system at its final concentration. Dimethyl sulfoxide (DMSO) is the most common choice. Determining the maximum solubility is critical for preparing a concentrated stock solution and defining the upper limit of the dose-response curve.
-
Methodology:
-
Weigh out 1-2 mg of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid into a clear glass vial.
-
Add a small, precise volume of 100% DMSO (e.g., 50 µL).
-
Vortex vigorously for 1-2 minutes. Observe for complete dissolution.
-
If the compound is fully dissolved, continue adding known volumes of DMSO and vortexing until precipitation is observed. The highest concentration at which the compound remains fully dissolved is the stock concentration.
-
If the compound is not soluble at the initial concentration, gently warm the solution (e.g., to 37°C) or use sonication to aid dissolution.
-
Prepare a primary stock solution at a validated concentration (e.g., 10 mM or 20 mM) in 100% DMSO.
-
Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Tier 1: Primary Phenotypic Screening
The objective of this tier is to identify broad biological activity using robust, well-characterized cell-based assays.[7] These assays provide a holistic view of the compound's effect in a complex biological environment.
Protocol 2.1: Cell Viability and Cytotoxicity Assay
-
Rationale: This is the foundational assay to determine if the compound affects cell proliferation or is overtly toxic. A resazurin-based assay is chosen for its sensitivity and simplicity. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent), providing a direct measure of cell viability.[3] We will use a representative cancer cell line (e.g., HeLa) and a non-cancer line (e.g., HEK293) to check for potential selectivity.
-
Methodology:
-
Cell Seeding: Seed HeLa and HEK293 cells into separate clear-bottom, black-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution series of the compound from the DMSO stock in culture medium. A typical starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Dosing: Add 10 µL of the diluted compound, positive control (e.g., Staurosporine), and vehicle control (medium with 0.5% DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Detection: Add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Measurement: Read the fluorescence on a plate reader with an excitation of ~560 nm and emission of ~590 nm.
-
Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Protocol 2.2: Antimicrobial Susceptibility Testing
-
Rationale: Many benzimidazole derivatives exhibit antimicrobial properties.[8][9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium, starting from a high concentration (e.g., 128 µg/mL).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a negative/growth control (inoculum in broth only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
-
Tier 2: Hypothesis-Driven Mechanistic Assays
Results from Tier 1 guide the selection of more specific assays to probe the compound's MOA. Below are two example protocols based on plausible outcomes.
Protocol 3.1: Apoptosis Induction Assay (If Cytotoxicity is Observed)
-
Rationale: If the compound shows selective cytotoxicity against cancer cells, a key question is whether it induces programmed cell death (apoptosis). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.
-
Methodology:
-
Cell Treatment: Seed cells and treat with the compound at its IC₅₀, 2x IC₅₀, and 0.5x IC₅₀ concentrations for a relevant time course (e.g., 6, 12, 24 hours) in a white-walled 96-well plate. Include vehicle and positive controls (e.g., Staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Detection: Add 100 µL of the reagent directly to each well, mix briefly on a plate shaker, and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
-
Protocol 3.2: Biochemical COX-2 Inhibition Assay (If Anti-inflammatory Activity is Hypothesized)
-
Rationale: Some benzimidazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of COX enzymes.[2] A fluorescence-based biochemical assay provides a direct measure of the compound's ability to inhibit the purified COX-2 enzyme, removing the complexities of a cellular environment.[10] This assay measures the peroxidase activity of COX-2, which converts a non-fluorescent substrate into a highly fluorescent product.
-
Assay Principle Visualization:
Caption: Principle of the fluorescent COX-2 inhibition assay.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, heme cofactor, and the fluorogenic substrate (e.g., ADHP).
-
Compound Plating: In a 96-well plate, add the test compound across a range of concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO vehicle control.
-
Enzyme Incubation: Add the COX-2 enzyme to the wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the ADHP substrate.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Ex: 530 nm, Em: 590 nm) every minute for 20-30 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
-
Tier 3: Assay Development and Validation
For an assay to be trustworthy, its performance characteristics must be thoroughly evaluated.[11] This process, known as assay validation, ensures that the method is reliable for its intended application, such as compound characterization or high-throughput screening.[12][13]
Key Assay Validation Parameters
| Parameter | Definition | Purpose & Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Ensures the signal is from the target of interest. Run the assay with and without the target enzyme/cell to confirm target-dependent signal. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Measured as % Coefficient of Variation (%CV). Intra-assay: %CV < 15%; Inter-assay: %CV < 20%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Measured as % Recovery of a known standard. Acceptance: 80-120%. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear. | R² value of the standard curve should be > 0.99. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Test minor changes (e.g., incubation time ±10%, temperature ±2°C). Results should remain within precision limits. |
Protocol 4.1: Determining Assay Quality with the Z'-Factor
-
Rationale: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay. It provides a measure of the signal separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Methodology:
-
Prepare a 96-well plate with a large number of wells dedicated to the positive control (PC, e.g., a known inhibitor) and negative control (NC, e.g., DMSO vehicle). Typically, 24 wells of each are sufficient.
-
Run the assay as previously described.
-
Calculate the mean (µ) and standard deviation (σ) for both the positive control (µₚ, σₚ) and negative control (µₙ, σₙ) signals.
-
Apply the Z'-factor formula: Z' = 1 - [ (3σₚ + 3σₙ) / |µₙ - µₚ| ]
-
Interpretation:
-
Z' = 1: Ideal assay.
-
1 > Z' ≥ 0.5: Excellent assay, suitable for HTS.
-
0.5 > Z' > 0: Marginal assay, may require optimization.
-
Z' ≤ 0: Unsuitable assay.
-
-
References
-
Kaur, H., et al. (2021). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Fatima, A., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports. [Link]
-
Al-Sanea, M. M., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Patsnap. (2023). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]
-
Yadav, P., et al. (2023). Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. ResearchGate. [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Sterling Pharma Solutions. (2022). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]
-
Zhang, L., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
-
Al-Mousawi, S. M., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
-
German, M., et al. (2012). Microplate Enzyme Assay Using Fluorescence. University of Wyoming. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
-
Foks, H., et al. (2005). Antimicrobial activity of a new series of benzimidazole derivatives. Die Pharmazie. [Link]
-
Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Skanda Life Sciences. [Link]
-
Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]
-
Verger, R., & Chahinian, H. (2001). Lipase activity assay. Methods in Molecular Biology. [Link]
-
NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Dahiya, R., et al. (2007). Synthetic Studies on Novel Benzimidazolopeptides With Antimicrobial, Cytotoxic and Anthelmintic Potential. European Journal of Medicinal Chemistry. [Link]
-
EDRA S.p.A. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. PubChem. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
-
Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays. Sygnature Discovery. [Link]
-
Janeba, Z., et al. (2016). Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid. European Journal of Medicinal Chemistry. [Link]
-
Hancock, A. A., et al. (2004). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]
-
Wolska, K. I., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. [Link]
-
Wang, Y., et al. (2014). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules. [Link]
Sources
- 1. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. edraservices.nl [edraservices.nl]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Application Note: A Framework for Determining the Solubility Profile of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for determining the solubility of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid (CAS: 82138-57-6) in dimethyl sulfoxide (DMSO) and other common organic solvents. Solubility is a critical physicochemical property that profoundly influences a compound's behavior in biological assays and its potential for development as a therapeutic agent. Insufficient solubility can mask a compound's true activity, hinder formulation efforts, and lead to poor bioavailability.[1] This application note details the theoretical underpinnings and provides two robust, step-by-step protocols for measuring both kinetic and thermodynamic solubility, enabling researchers to generate reliable and reproducible data essential for advancing drug discovery programs.
Introduction and Scientific Context
In the early stages of drug discovery, compounds are often stored and initially tested from concentrated stock solutions in DMSO. Therefore, understanding a compound's solubility limit in DMSO is paramount for maintaining stock solution integrity and ensuring accurate compound delivery in high-throughput screening (HTS) campaigns. Beyond DMSO, characterizing solubility in a range of organic solvents is crucial for developing suitable formulations for in vivo studies and for various analytical procedures.[2]
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid possesses a complex structure with both polar and non-polar characteristics, making its solubility behavior non-trivial. The benzimidazole core is relatively hydrophobic, while the propanoic acid moiety provides a site for hydrogen bonding and potential ionization. This duality necessitates empirical determination of its solubility profile.
This guide distinguishes between two essential types of solubility measurements:
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is rapidly diluted into an aqueous buffer. This mimics the conditions of many in vitro biological assays.[3][4]
-
Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a specific solvent. This measurement is achieved by allowing an excess of the solid compound to equilibrate with the solvent over an extended period and is vital for pre-formulation and biopharmaceutical classification.[1][5]
Compound Profile: 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
A thorough understanding of the compound's intrinsic properties is the first step in designing a solubility study.
| Property | Value | Source |
| CAS Number | 82138-57-6 | |
| Molecular Formula | C₁₀H₉FN₂O₂ | |
| Molecular Weight | 208.19 g/mol | |
| Appearance | Solid | |
| XLogP3 | 1.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Topological Polar Surface Area | 66 Ų |
Interpretation of Physicochemical Properties: The compound's structure features a carboxylic acid group (-COOH) and an imidazole ring, both of which can participate in hydrogen bonding as donors and acceptors. This, combined with a moderate polar surface area, suggests potential solubility in polar protic solvents. The XLogP3 value of 1.4 indicates a degree of lipophilicity, suggesting that solubility in non-polar organic solvents may be limited but not negligible. The acidic nature of the propanoic acid moiety implies that its solubility in aqueous systems will be highly dependent on pH.
Protocol 1: High-Throughput Kinetic Solubility Determination
This protocol is designed for rapid assessment, typically during early discovery, to identify potential solubility liabilities before extensive biological testing. It utilizes laser nephelometry, which measures the light scattered by insoluble particles (precipitate) formed when a DMSO stock is diluted in an aqueous buffer.[6]
Objective: To determine the kinetic solubility limit of the test compound in an aqueous buffer relevant to biological assays (e.g., Phosphate-Buffered Saline, PBS).
Causality of Experimental Design: This method is chosen for its speed and low compound consumption, making it ideal for HTS.[3] It doesn't measure true equilibrium but rather the point of precipitation under specific, rapid-dilution conditions, which is highly relevant for interpreting results from automated in vitro screens where compounds are introduced similarly.[7]
Caption: Workflow for the Kinetic Solubility Assay.
Materials:
-
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Microplate shaker
-
Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Aqueous Dilution: Rapidly add a fixed volume of PBS (e.g., 198 µL) to each well containing the DMSO dilutions (e.g., 2 µL), resulting in a final DMSO concentration of 1%. This step is critical and should be performed consistently to ensure reproducibility.
-
Incubation: Seal the plate and place it on a microplate shaker at a constant temperature (e.g., 25°C) for 2 hours.[7]
-
Measurement: Measure the light scattering for each well using a microplate nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility limit is defined as the concentration at which the light scattering signal begins to increase significantly above the baseline of the soluble wells.
Protocol 2: Thermodynamic Equilibrium Solubility Determination
This protocol employs the robust shake-flask method to determine the true thermodynamic solubility, which is the gold standard for obtaining precise solubility values for formulation and development.[8][9]
Objective: To quantify the maximum equilibrium concentration of the test compound in DMSO and a panel of representative organic solvents.
Causality of Experimental Design: The shake-flask method is the most reliable for determining thermodynamic solubility because it ensures that the system reaches a true equilibrium between the dissolved and undissolved states of the compound.[8] The extended incubation period (24-48 hours) and the use of excess solid material are essential to achieve this equilibrium.[5] Quantification by a validated HPLC method provides accuracy and specificity.
Caption: Workflow for the Thermodynamic Solubility Assay.
Materials:
-
3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid (solid)
-
HPLC-grade solvents: DMSO, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.45 µm syringe filters (PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a vial containing a known volume of solvent (e.g., 1 mL). The key is to ensure solid material remains visible after equilibration. Prepare one vial for each solvent to be tested.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[5][7]
-
Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Quantification via HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations (e.g., from 1 µg/mL to 200 µg/mL).
-
Sample Dilution: Dilute the filtered supernatant with the same solvent used for the calibration curve to ensure the final concentration falls within the linear range of the calibration plot.
-
Analysis: Inject the standards and diluted samples onto the HPLC system.
-
Calculation: Create a calibration curve by plotting UV absorbance versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted samples, and then apply the dilution factor to determine the original solubility in the saturated solution.
-
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, tabular format for easy comparison. Researchers executing these protocols would populate the following table with their empirically determined values.
| Solvent | Dielectric Constant | Polarity Type | Thermodynamic Solubility (mg/mL) at 25°C |
| DMSO | 47.2 | Polar Aprotic | [Experimental Value] |
| Methanol | 32.7 | Polar Protic | [Experimental Value] |
| Ethanol | 24.5 | Polar Protic | [Experimental Value] |
| Acetonitrile | 37.5 | Polar Aprotic | [Experimental Value] |
| THF | 7.6 | Non-polar Aprotic | [Experimental Value] |
Interpreting the Results: The solubility profile across solvents with varying polarities provides deep insight into the compound's nature. High solubility in DMSO and Methanol would confirm the importance of polar interactions, while any significant solubility in THF would indicate that its non-polar benzimidazole core also plays a key role. This data is foundational for selecting appropriate vehicles for in vivo studies and for troubleshooting problematic results in biological assays.
References
-
Alsenz J, Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
ChemAxon. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
Bebawy, M. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(3), 112-118. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Sundia. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
Angene Chemical. (n.d.). 3-(5-FLUORO-1H-BENZIMIDAZOL-2-YL)PROPANOIC ACID. Angene Chemical. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Toronto Scarborough. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
MolPort. (n.d.). 3-(5-amino-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/2). MolPort. [Link]
-
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. [Link]
-
PubChem. (n.d.). (S)-2-(2-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. enamine.net [enamine.net]
- 8. asianpubs.org [asianpubs.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for Elucidating the Mechanism of Action of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The compound 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is a member of this versatile class. Elucidating its specific mechanism of action (MOA) is a critical step in the drug discovery process, providing the foundation for rational drug development, target validation, and safety assessment.[6]
This guide provides a comprehensive, multi-phased experimental strategy for researchers, scientists, and drug development professionals to systematically investigate and determine the MOA of this compound. The workflow is designed to progress from broad phenotypic observations to specific target identification and functional validation, ensuring a logical and scientifically rigorous investigation. We will detail the causality behind experimental choices and provide self-validating protocols grounded in established scientific principles.
Phase 1: Global Cellular Response & Phenotypic Profiling
The initial phase aims to understand the compound's overall effect on cells. This "top-down" approach identifies the primary cellular phenotype, which then guides more focused mechanistic studies.
High-Content Screening (HCS) for Phenotypic Fingerprinting
Scientific Rationale: Before searching for a specific molecular target, it is crucial to observe the compound's global effect on cellular morphology and key subcellular features. High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters simultaneously, providing an unbiased view of the compound's cellular impact.[7][8][9][10][11] This allows for the identification of unexpected biological activities and helps to prioritize subsequent assays.
Experimental Protocol: HCS for General Morphology and Cytotoxicity
-
Cell Plating: Seed a relevant cancer cell line (e.g., HeLa, A549) in 96- or 384-well, optically clear bottom plates at a density that ensures 60-70% confluency at the time of imaging.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid (e.g., from 100 µM to 5 nM). Treat cells for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Staining: Stain cells with a multiplexed dye combination:
-
Hoechst 33342: To label nuclei (for cell counting and nuclear morphology).
-
CellMask™ Green: To stain the cytoplasm (for cell shape and area).
-
MitoTracker™ Red CMXRos: To visualize mitochondrial morphology and potential.
-
-
Automated Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well at 20x magnification.
-
Image Analysis: Utilize specialized software to quantify key parameters.[8]
Data Presentation: Key HCS Parameters
| Parameter | Description | Expected Outcome if Perturbed |
| Cell Count | Number of nuclei per image | Decrease indicates cytotoxicity or anti-proliferative effects. |
| Nuclear Area/Intensity | Size and fluorescence intensity of the nucleus | Changes can indicate cell cycle arrest or apoptosis (condensation). |
| Cell Area/Perimeter | Size and shape of the cell | Alterations can suggest effects on the cytoskeleton or cell adhesion. |
| Mitochondrial Intensity | Average fluorescence intensity of MitoTracker | A decrease may indicate mitochondrial dysfunction or apoptosis. |
Phase 2: Target Hypothesis Generation and Validation
Based on the phenotypic screen, this phase employs both computational and experimental methods to identify the direct molecular target(s) of the compound.
In Silico Target Prediction
Scientific Rationale: Computational methods can accelerate target identification by screening the compound's structure against databases of known protein targets.[12] Techniques like molecular docking simulate the binding of the compound to the 3D structures of proteins, predicting potential interactions and binding affinities.[13][14] This approach is cost-effective and helps generate testable hypotheses for downstream validation.[12]
Protocol: Ligand-Based and Structure-Based Target Prediction
-
Ligand-Based Approach: Use chemical similarity search tools (e.g., SwissTargetPrediction, SuperPred) to compare the compound's structure to ligands with known targets. This method operates on the principle that structurally similar molecules often share biological targets.
-
Structure-Based Approach (Molecular Docking):
-
Obtain the 3D structure of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
-
Select a panel of potential targets based on the known activities of benzimidazole derivatives (e.g., tubulin, kinases, VEGFR, COX enzymes).[3]
-
Use docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose and score the interaction of the compound within the active site of each potential target.[13]
-
-
Analysis: Rank potential targets based on similarity scores and docking energies. Prioritize targets that are consistent with the observed cellular phenotype from Phase 1.
Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA is a powerful biophysical method for verifying direct drug-target engagement in a native cellular environment.[15][16][17] The principle is that a protein, when bound to a ligand (the drug), becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[16][17] By heating cell lysates at various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of the compound, which serves as direct evidence of binding.[15]
Experimental Workflow: CETSA
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Protocol: CETSA for Target Validation
-
Cell Treatment: Treat cultured cells (e.g., K562) with a high concentration (e.g., 50 µM) of the compound or vehicle control for 2 hours at 37°C.[18]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a PCR machine, then cool to room temperature.[18]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction). Denature the proteins and run them on an SDS-PAGE gel. Perform a Western blot using a specific antibody against the putative target protein identified in the in silico screen.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. Plot the percentage of soluble protein versus temperature. The curve for the compound-treated sample should shift to the right if the compound stabilizes the target protein.
Phase 3: Functional Characterization of Target Engagement
After confirming a direct target, this phase investigates the downstream functional consequences of the compound-target interaction to explain the observed cellular phenotype.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Many anti-cancer agents function by disrupting the cell cycle. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of the cell population's distribution across different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage.
Experimental Protocol: PI Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Plate cells and treat with a range of concentrations of the compound (e.g., IC50, 2x IC50) for a relevant time period (e.g., 24 hours). Include vehicle and positive controls (e.g., Nocodazole for G2/M arrest).
-
Harvest and Fixation: Harvest approximately 1 x 10^6 cells by trypsinization, wash with PBS, and centrifuge.[19] Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.[19][21] Incubate at -20°C for at least 2 hours.[19]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[22]
-
Flow Cytometry: Incubate for 20-30 minutes at room temperature in the dark.[19] Analyze the samples on a flow cytometer.
-
Data Analysis: Use modeling software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
Apoptosis Assay by Annexin V/PI Staining
Scientific Rationale: To determine if the compound induces programmed cell death, a dual-staining method with Annexin V and Propidium Iodide (PI) is used.[23][24] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[23][24] PI is a membrane-impermeable DNA dye that can only enter cells in late apoptosis or necrosis when membrane integrity is lost.[25] This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at various concentrations for a predetermined time.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[23]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[26] Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[26][27]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[26][27]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[26]
Data Presentation: Apoptosis Quadrant Analysis
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower Left (LL) | Negative | Negative | Viable Cells |
| Lower Right (LR) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (UR) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (UL) | Negative | Positive | Necrotic Cells |
Phase 4: Integrated Mechanism of Action Model
This final phase synthesizes all the experimental data into a coherent model that explains how 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid exerts its biological effects.
Hypothetical Pathway Visualization
If the data suggests the compound inhibits a specific kinase (e.g., CDK2), leading to G1 cell cycle arrest and subsequent apoptosis, the pathway can be visualized.
Caption: Hypothesized MOA pathway for the compound.
By integrating data from phenotypic, target-based, and functional assays, this comprehensive approach provides a robust framework for elucidating the mechanism of action of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, paving the way for its further development as a potential therapeutic agent.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Star Protocols.
- Al-Osta, M. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Zhang, T., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. PMC - NIH.
- Jin, S., et al. (n.d.). In silico methods for drug-target interaction prediction. PMC - NIH.
- Sharma, R., et al. (2021). Biological activities of benzimidazole derivatives: A review. International Science Community Association.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Applications of High Content Screening in Life Science Research. (n.d.). PMC - NIH.
- Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
- Computational/in silico methods in drug target and lead prediction. (2019). Oxford Academic.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Allucent.
- Benzimidazole Derivatives and Its Biological Importance. (2024). ResearchGate.
- High-content screening in drug discovery. (n.d.). Select Science.
- Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC - PubMed Central.
- Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). 123dok.
- (PDF) In silico methods for drug-target interaction prediction. (n.d.). ResearchGate.
- Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. (n.d.). PMC - NIH.
- High-content screening – Knowledge and References. (n.d.). Taylor & Francis.
- 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. (n.d.). PMC - PubMed Central.
- Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie.
- Biologically Active Benzimidazole Derivatives. (n.d.). Bentham Science Publisher.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis.
- Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed.
- In Silico Target Prediction. (n.d.). Creative Biolabs.
- High-content screening. (n.d.). Wikipedia.
- Mechanism of Action (MOA). (n.d.). Sygnature Discovery.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
- Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications.
- High Content Screening. (n.d.). Creative Biolabs.
- 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. (n.d.). PubChem.
- 3-(5-methyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride. (n.d.). ChemicalBook.
- 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid. (n.d.). A2B Chem.
Sources
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. High-content screening - Wikipedia [en.wikipedia.org]
- 11. High Content Screening - Creative Biolabs [creative-biolabs.com]
- 12. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biologi.ub.ac.id [biologi.ub.ac.id]
- 26. bosterbio.com [bosterbio.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. This molecule is a key building block in pharmaceutical research, and its successful synthesis is crucial for advancing drug development pipelines. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will delve into the causality behind experimental observations and provide robust, field-proven protocols to ensure the integrity and reproducibility of your synthesis.
Overview of the Synthetic Pathway
The most common and established route to synthesizing 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is via the Phillips-Ladenburg condensation reaction. This involves the condensation of 4-fluoro-1,2-phenylenediamine with a suitable four-carbon dicarboxylic acid source, typically succinic acid or its anhydride, under acidic conditions and heat. The reaction proceeds through an initial acylation followed by a cyclodehydration to form the benzimidazole ring.
Caption: General workflow for the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
Troubleshooting Guide
This section addresses the most frequently encountered issues during the synthesis. Each problem is analyzed to its root cause, followed by a set of validated solutions.
Problem 1: Low or No Yield of the Final Product
Q: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes and how can I fix this?
A: Low yield is a common frustration, often pointing to suboptimal reaction conditions or reagent issues. Let's break down the potential causes.
-
Causality Analysis: The Phillips-Ladenburg condensation is a two-step process within one pot: (1) formation of an amide intermediate, and (2) acid-catalyzed cyclodehydration.[1] A failure in either step will cripple the overall yield. The cyclization step is often the bottleneck, requiring sufficient thermal energy and acid concentration to overcome the activation barrier for water elimination.
-
Solutions & Protocols:
-
Verify Reagent Quality: 4-fluoro-1,2-phenylenediamine is susceptible to aerial oxidation, which presents as a darkening of the material from a light tan to a dark brown or purple. Oxidized starting material is significantly less reactive. Always use the highest purity diamine available. If its purity is suspect, consider a purification step (e.g., recrystallization or sublimation) or use a freshly opened bottle.
-
Optimize Thermal Conditions: This reaction requires significant heat, often refluxing in a high-boiling solvent or neat with a strong acid. Typical conditions involve heating at 150-180 °C.[2][3] Insufficient temperature will stall the reaction at the intermediate amide stage.
-
Ensure Sufficient Acid Catalyst: The cyclodehydration is acid-catalyzed. Polyphosphoric acid (PPA) is highly effective as it serves as both the catalyst and a dehydrating agent. Alternatively, strong mineral acids like 4M HCl are commonly used.[4] Ensure the catalyst is not degraded and is used in sufficient quantity.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and increase yields by promoting efficient and uniform heating.[5][6]
-
Troubleshooting Table: Reaction Conditions
| Parameter | Conventional Heating | Microwave-Assisted | Rationale |
|---|---|---|---|
| Catalyst | 4M HCl, PPA, p-TsOH | p-TsOH, Acetic Acid | Strong acid required to protonate carbonyl and facilitate cyclization.[4] |
| Temperature | 150-180 °C | 120-160 °C | High thermal energy is needed to drive the dehydration step. |
| Time | 4-24 hours | 10-30 minutes | Microwave energy provides rapid, uniform heating, accelerating the reaction rate.[5] |
| Typical Yield | 60-80% | 75-95% | Improved efficiency and reduced side reactions often lead to higher yields. |
Problem 2: Formation of Dark, Tarry, or Insoluble Byproducts
Q: My reaction mixture turned into a dark, intractable tar. What happened, and is it salvageable?
A: Tar formation is almost always linked to the degradation of the o-phenylenediamine starting material through oxidation and subsequent polymerization.
-
Causality Analysis: The two adjacent amino groups in 4-fluoro-1,2-phenylenediamine make it highly electron-rich and extremely sensitive to oxidation, especially at high temperatures. The resulting radical species can polymerize to form complex, high-molecular-weight, colored materials.
-
Solutions & Protocols:
-
Use the Diamine Dihydrochloride Salt: A highly effective strategy is to use 4-fluoro-1,2-phenylenediamine dihydrochloride. The protonated ammonium salts are significantly more stable against oxidation. This also prevents color impurities and promotes homogenous mixing.[5]
-
Maintain an Inert Atmosphere: Performing the reaction under a blanket of nitrogen or argon gas is crucial. Before heating, purge the reaction vessel with the inert gas for 5-10 minutes to displace any oxygen.
-
Control the Heating Rate: Avoid rapid, uncontrolled heating. Increase the temperature of the reaction mixture gradually to the target temperature to minimize thermal decomposition.
-
Caption: Decision tree for troubleshooting tar formation.
Problem 3: Difficulty with Product Purification
Q: My crude product is an oily, sticky solid that is difficult to handle. Recrystallization isn't working well. How can I effectively purify it?
A: The purification challenge arises from the amphoteric nature of the molecule, which contains both a basic benzimidazole moiety and an acidic carboxylic acid group.
-
Causality Analysis: The presence of both acidic and basic functional groups can lead to zwitterion formation and strong intermolecular interactions, resulting in poor crystallinity or an oily nature. The product's solubility can also be problematic, as it may be soluble in both acidic and basic aqueous solutions, complicating extractions.
-
Solutions & Protocols:
-
Precipitation at the Isoelectric Point: The most effective initial purification step is controlled precipitation. After the reaction is complete and cooled, dilute the mixture with water. Carefully adjust the pH with a base (e.g., NaOH or NH4OH) until you reach the isoelectric point (pI) of the molecule, where its net charge is zero and its aqueous solubility is at a minimum. The product should precipitate as a solid. Determine the pI empirically by monitoring precipitation as you adjust the pH.
-
Recrystallization Solvent System: If the precipitated solid is still impure, a mixed-solvent recrystallization is often successful. Ethanol/water or DMF/water are good starting points. Dissolve the crude product in the minimum amount of the "good" solvent (ethanol or DMF) at an elevated temperature, then slowly add the "poor" solvent (water) until turbidity persists. Allow it to cool slowly to promote crystal growth.
-
Silica Gel Chromatography: While challenging, column chromatography can be used. To prevent severe tailing on the column, the eluent system must be modified. A common mobile phase is a mixture of dichloromethane and methanol. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can protonate the benzimidazole nitrogens, leading to sharper peaks. Alternatively, using a base like triethylamine can deprotonate the carboxylic acid.[7]
-
Frequently Asked Questions (FAQs)
Q1: Can you illustrate the reaction mechanism for the Phillips-Ladenburg synthesis of this compound?
A: Certainly. The mechanism involves two key stages: nucleophilic acyl substitution to form an amide, followed by an intramolecular cyclodehydration.
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical heterocyclic scaffold. Benzimidazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Their successful synthesis is paramount to advancing drug discovery programs. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure reproducible and high-yielding reactions.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Question 1: I'm getting a very low yield of my desired 2-substituted benzimidazole. What are the likely causes and how can I improve it?
Low yields are a frequent hurdle in benzimidazole synthesis. The root cause often lies in suboptimal reaction conditions or incomplete conversion of starting materials.
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is a multi-step process.[3] It's crucial to ensure the reaction goes to completion.
-
Monitoring is Key: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] This will help you determine the optimal reaction time and see if the starting materials are being consumed.
-
Extend Reaction Time: If starting material is still present after the initially planned duration, extend the reaction time.
-
Increase Temperature: Many benzimidazole syntheses benefit from heating.[6][7] A modest increase in temperature can significantly accelerate the reaction rate. However, be cautious of potential side reactions at excessively high temperatures.[8]
-
-
Suboptimal Catalyst: The choice and amount of catalyst can dramatically influence the reaction's efficiency.
-
Catalyst Screening: A variety of catalysts can be employed, from simple acids and bases to transition metal complexes and nanocatalysts.[2][9][10] If you are experiencing low yields, consider screening a panel of catalysts. Common choices include mineral acids (like HCl), Lewis acids (like ZrCl₄), and heterogeneous catalysts.[11]
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to unwanted side products.
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction mechanism.
-
Solvent Polarity: The polarity of the solvent can affect the rate of condensation and cyclization. Protic solvents like ethanol and methanol are often effective.[12] In some cases, aprotic solvents like DMF or DMSO may be beneficial.[5]
-
Solubility Issues: Ensure your starting materials are fully dissolved at the reaction temperature to maximize their reactivity.
-
Workflow for Optimizing Low Yield:
Caption: A logical workflow for troubleshooting low yields in benzimidazole synthesis.
Question 2: My reaction mixture turns dark, and I'm isolating a colored impurity. What's happening and how can I prevent it?
The formation of colored impurities is often due to oxidation of the o-phenylenediamine starting material or the benzimidazole product itself.[4]
Possible Causes & Solutions:
-
o-Phenylenediamine Oxidation: This starting material is susceptible to air oxidation, which can lead to highly colored polymeric byproducts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[4]
-
Fresh Starting Material: Use freshly purified o-phenylenediamine. Older batches may have already undergone some degree of oxidation.
-
-
Over-oxidation of the Product: In reactions that require an oxidant, using an excess or too strong of an oxidant can lead to the formation of colored byproducts like benzimidazole N-oxides.[4]
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent.
-
Milder Oxidants: If possible, opt for milder oxidizing conditions.
-
-
Purification Strategies:
Question 3: I'm observing a side product with a higher molecular weight than my expected benzimidazole. What is it and how can I minimize its formation?
The formation of higher molecular weight species, such as dimers or trimers, can occur through intermolecular side reactions.[4]
Possible Causes & Solutions:
-
High Concentration: Running the reaction at a high concentration can favor intermolecular reactions that lead to oligomerization.
-
Dilution: Try performing the reaction at a lower concentration.[4]
-
-
Purification:
-
Recrystallization: These larger molecules often have different solubility profiles than the desired monomeric product, making recrystallization an effective purification method.[4]
-
Chromatography: Size exclusion or standard silica gel chromatography can be used to separate these larger impurities.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the practical aspects of benzimidazole synthesis.
FAQ 1: What is the Phillips-Ladenburg reaction and when should I use it?
The Phillips-Ladenburg reaction is a classic and widely used method for synthesizing benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or anhydride) at elevated temperatures, often in the presence of a mineral acid like 4N HCl.[3][13] This method is particularly useful for synthesizing 2-alkyl- and 2-aryl-substituted benzimidazoles.
FAQ 2: How do I choose the right catalyst for my benzimidazole synthesis?
The choice of catalyst depends on the specific substrates and desired reaction conditions.
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | HCl, p-TSA | Readily available, inexpensive | Can require high temperatures |
| Lewis Acids | ZrCl₄, InCl₃, BF₃·OEt₂ | Can promote reactions under milder conditions | Moisture sensitive, may require anhydrous conditions |
| Transition Metals | Co, Cu, Au, Pd | High efficiency, can enable novel reaction pathways[2][10] | Cost, potential for product contamination |
| Nanocatalysts | AuNPs, Co nanocomposites | High surface area, recyclable, high activity[2][14] | Preparation of the catalyst |
| Green Catalysts | L-proline, Boric acid | Environmentally friendly, mild conditions[15] | May not be suitable for all substrates |
FAQ 3: What is the role of the solvent in benzimidazole synthesis?
The solvent not only dissolves the reactants but also influences the reaction rate and selectivity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These are commonly used and can facilitate the proton transfer steps in the reaction mechanism.[7][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can be effective for less reactive substrates and can help to achieve higher reaction temperatures.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and shorter reaction times, aligning with the principles of green chemistry.[11][15]
FAQ 4: How can I monitor the progress of my benzimidazole synthesis?
Effective reaction monitoring is crucial for optimizing reaction time and maximizing yield.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for more precise determination of reaction completion.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both separation and identification of reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzimidazoles via Condensation of o-Phenylenediamine and an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Purification of a Colored Benzimidazole Product by Recrystallization with Activated Carbon
-
Dissolution: Dissolve the crude, colored benzimidazole product in a minimum amount of a suitable hot solvent.
-
Decolorization: Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution. Caution: Add the carbon slowly to avoid bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mechanism of Benzimidazole Formation (Phillips-Ladenburg Condensation):
Caption: The general mechanism for the formation of a 2-substituted benzimidazole from an o-phenylenediamine and an aldehyde.
This technical support guide provides a foundation for troubleshooting and optimizing your benzimidazole syntheses. Remember that each specific reaction will have its own unique set of optimal conditions. Systematic experimentation and careful monitoring are the keys to success.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Perumal, S., Mariappan, G., & Selvan, D. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 2(3), 273-278.
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.
- Saeed, S., Rashid, N., & Jones, P. G. (2013). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science, 40(4), 618-624.
- Chari, M. A., & Syamasundar, K. (2005). An expeditious one-pot solvent free synthesis of benzimidazole derivatives. Journal of the Serbian Chemical Society, 70(3), 321-325.
- Southeastern Louisiana University. (n.d.). Benzimidazoles and How to Synthesize Them.
- Kumar, A., & Kumar, R. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2353-2364.
- Kumar, V., & Singh, V. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights.
- Sevak, R., Paul, A., Goswami, S., & Santani, D. (2012). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Bioorganic & Medicinal Chemistry Letters, 22(17), 5621-5625.
- da Silva, A. D., de Souza, M. C. B. V., & Ferreira, V. F. (2011). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. RSC Advances, 1(9), 1736-1742.
- A. A. Clifford, & N. G. Smart. (2003).
- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 22(10), 1254-1257.
- Google Patents. (2005).
- Pateromichelakis, S., & Armatas, G. S. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- ACS Omega. (2024). Sustainable and Advanced LED-Implanted Microfluidic Photoreactor with Coupled Optical Fiber Enabling Efficient Photocatalytic Synthesis Beside Online Reaction Progress Monitoring.
- Oriental Journal of Chemistry. (2018).
- ACS Sustainable Chemistry & Engineering. (2025).
- ResearchGate. (n.d.). Effect of temperature on the percentage yield of substituted derivatives of benzimidazole in ethanol over 0.
- MDPI. (2025).
- MDPI. (2022). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)
- Semantic Scholar. (2023).
- ACS Omega. (2024). Sustainable and Advanced LED-Implanted Microfluidic Photoreactor with Coupled Optical Fiber Enabling Efficient Photocatalytic Synthesis Beside Online Reaction Progress Monitoring.
- PubMed Central. (n.d.). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties.
- Bentham Science. (2023).
- RSC Publishing. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- MDPI. (2024).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. southeastern.edu [southeastern.edu]
- 10. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. thaiscience.info [thaiscience.info]
- 13. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
Welcome to the technical support center for the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Section 1: Synthesis Overview & Mechanism
The most common and direct method for synthesizing 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid is through the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a succinic acid source, typically under acidic conditions and heat.
The reaction proceeds via an initial nucleophilic attack of one of the amine groups of the diamine onto a carbonyl carbon of the dicarboxylic acid (or its anhydride). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring system. Acid catalysis is crucial as it protonates the carbonyl group, increasing its electrophilicity and facilitating the dehydration step.
Caption: General reaction pathway for the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best acid source for this reaction: succinic acid or succinic anhydride?
Both succinic acid and succinic anhydride can be used effectively. Succinic anhydride is often preferred as it is more reactive and the initial acylation step can sometimes proceed under milder conditions. However, succinic acid is also widely used and gives good yields, especially when refluxing in a strong acid like 4M HCl, which also acts as the reaction solvent. The choice may depend on the availability and purity of the reagents.
Q2: Why are acidic conditions necessary for the Phillips condensation?
Acid catalysis serves two primary functions in this reaction:
-
Activation: It protonates the carbonyl oxygen of the carboxylic acid (or anhydride), making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
-
Dehydration: It facilitates the elimination of two molecules of water during the intramolecular cyclization and subsequent aromatization to form the stable benzimidazole ring.
Commonly used acids include hydrochloric acid and polyphosphoric acid (PPA).[1][2] Refluxing in aqueous HCl is often sufficient and simplifies the work-up compared to PPA.
Q3: My starting 4-fluoro-1,2-phenylenediamine is dark-colored. Can I still use it?
Aromatic diamines like 4-fluoro-1,2-phenylenediamine are susceptible to air oxidation, which leads to the formation of colored impurities.[3][4] Using discolored starting material is a common cause of low yields and the formation of intractable, colored byproducts. It is highly recommended to use pure, colorless, or light-colored diamine. If your material is dark, consider purifying it by recrystallization or sublimation before use, or sourcing a fresh batch.
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Caption: A decision-making workflow for troubleshooting common synthesis problems.
Problem: My reaction yield is consistently low.
Potential Cause 1: Impure Starting Materials.
-
Explanation: As mentioned in the FAQ, 4-fluoro-1,2-phenylenediamine is prone to oxidation. Oxidized impurities can inhibit the reaction or lead to the formation of polymeric side products, consuming your starting material and reducing the yield of the desired product.[5]
-
Solution:
-
Use high-purity, colorless 4-fluoro-1,2-phenylenediamine. If it is discolored, purify it first.
-
Ensure the succinic acid or anhydride is pure and dry.
-
Potential Cause 2: Incomplete Reaction.
-
Explanation: The condensation requires sufficient thermal energy and time to proceed to completion. Inadequate heating or premature termination of the reaction will leave unreacted starting materials.[6]
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting diamine.
-
Ensure Adequate Reflux: Maintain a steady reflux for the recommended time (typically 4-6 hours).
-
Stirring: Ensure efficient and continuous stirring to maintain a homogenous reaction mixture.[5]
-
Potential Cause 3: Product Loss During Work-up.
-
Explanation: The product has both a basic benzimidazole moiety and an acidic carboxylic acid group, making it amphoteric. Its solubility is highly dependent on pH. During neutralization, if the pH is not carefully controlled, the product may remain partially dissolved in the aqueous layer, leading to significant loss.[7]
-
Solution:
-
After the reaction, cool the acidic mixture in an ice bath to precipitate the product as its hydrochloride salt.
-
For purification, instead of a simple extraction, perform a pH-controlled precipitation. Dissolve the crude product in a basic solution (e.g., 1M NaOH) and filter to remove any insoluble impurities. Then, slowly re-acidify the filtrate with an acid (e.g., 1M HCl) to its isoelectric point (typically pH 4-5) to precipitate the pure product.
-
Problem: The crude product is a dark, tarry substance and is difficult to purify.
Potential Cause: Excessive Reaction Temperature or Time.
-
Explanation: While heat is necessary, excessive temperatures (significantly above the boiling point of 4M HCl, ~110-120°C) or prolonged reaction times can lead to decomposition and the formation of polymeric tars. This is a common issue in benzimidazole synthesis.[8]
-
Solution:
-
Use a controlled heating source (e.g., a heating mantle with a temperature controller or an oil bath) to maintain a steady reflux without overheating.
-
Monitor the reaction by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reflux times.
-
Problem: My final product contains residual starting materials.
Potential Cause 1: Incorrect Stoichiometry.
-
Explanation: An incorrect molar ratio of reactants can lead to one being left over at the end of the reaction.
-
Solution:
-
Carefully calculate and weigh the molar equivalents of your reactants.[5] A 1:1 or a slight excess (1:1.1) of succinic acid to the diamine is typically recommended to ensure the complete consumption of the more expensive diamine.
-
Potential Cause 2: Insufficient Reaction Driving Force.
-
Explanation: The reaction is an equilibrium process involving the elimination of water. If water is not effectively removed or the reaction is not driven forward by sufficient energy, it may not go to completion.[6]
-
Solution:
-
When using a solvent like aqueous HCl, a strong reflux is essential to drive the reaction forward.
-
Alternatively, consider a solvent system that allows for azeotropic removal of water using a Dean-Stark apparatus, although this complicates the setup compared to the aqueous HCl method.
-
Section 4: Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Reagent & Condition Summary
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| 4-Fluoro-1,2-phenylenediamine | 1.0 | (e.g., 5.0 g, 39.6 mmol) | Must be colorless or light tan. |
| Succinic Acid | 1.1 | (e.g., 5.15 g, 43.6 mmol) | Ensures complete diamine conversion. |
| Hydrochloric Acid (4M) | - | 100 mL | Acts as solvent and catalyst. |
| Reaction Temperature | - | Reflux (~110-120 °C) | Maintain a steady boil. |
| Reaction Time | - | 4-6 hours | Monitor by TLC. |
Step-by-Step Methodology
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and succinic acid (1.1 eq).
-
Reaction Initiation: Add 4M hydrochloric acid (approx. 20 mL per gram of diamine). Begin vigorous stirring and heat the mixture to a steady reflux using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots periodically, neutralizing them, and analyzing by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) to observe the disappearance of the 4-fluoro-1,2-phenylenediamine spot.
-
Initial Product Isolation: Once the reaction is complete (starting material is consumed), turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for 1-2 hours to facilitate the precipitation of the crude product hydrochloride salt.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 15 mL) followed by a small amount of cold acetone (2 x 15 mL) to remove residual acid and some impurities. Air-dry the crude solid.
-
Purification (pH-Mediated Precipitation):
-
Transfer the crude solid to a beaker and dissolve it in a minimum amount of 1M Sodium Hydroxide (NaOH) solution with stirring.
-
Filter the basic solution to remove any insoluble, non-acidic impurities.
-
Cool the clear filtrate in an ice bath and, while stirring, slowly add 1M Hydrochloric Acid (HCl) dropwise until the pH of the solution is approximately 4-5 (check with pH paper).
-
A fine, off-white precipitate of the pure product should form.
-
-
Final Isolation & Drying: Collect the pure product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 25 mL) to remove any salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Source: ACS Omega. URL:[Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. Source: Molecules. URL:[Link]
-
Identification and synthesis of metabolites of the new antiglaucoma drug. Source: Research Results in Pharmacology. URL:[Link]
-
Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Source: PubMed. URL:[Link]
-
Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Source: MDPI. URL:[Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Source: ResearchGate. URL:[Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Source: NIH National Library of Medicine. URL:[Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Source: PubMed. URL:[Link]
-
A Comprehensive Review on the Impurities of Drugs: Types, Origin, and Their Structure Elucidation. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. Source: RSC Publishing. URL:[Link]
-
2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. Source: ResearchGate. URL:[Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Source: PubMed. URL:[Link]
-
What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Source: Hallochem. URL:[Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Source: MDPI. URL:[Link]
- Process for the preparation of benzimidazole derivatives and salts thereof.Source: Google Patents.
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Source: Scholars Research Library. URL:[Link]
-
Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Source: RSC Publishing. URL:[Link]
-
Troubleshooting: How to Improve Yield. Source: University of Rochester, Department of Chemistry. URL:[Link]
-
34 questions with answers in BENZIMIDAZOLES. Source: ResearchGate. URL:[Link]
-
A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Source: NIH National Library of Medicine. URL:[Link]
-
Molecularly Engineering Defective Basal Planes in Molybdenum Sulfide for the Direct Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes. Source: ACS Publications. URL:[Link]
-
Reaction of o-phenylenediamine with organic acids. Source: ResearchGate. URL:[Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Source: Applied Chemical Engineering. URL:[Link]
-
Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Source: ResearchGate. URL:[Link]
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[10][11]imidazo[1,2-d][9][11][12]triazine Derivatives. Source: MDPI. URL:[Link]
-
Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. Source: NIH National Library of Medicine. URL:[Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. Source: ResearchGate. URL:[Link]
-
Troubleshooting: My Reaction Failed: FAQ. Source: University of Rochester, Department of Chemistry. URL:[Link]
-
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]. Source: PubMed Central. URL:[Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. guidechem.com [guidechem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity | MDPI [mdpi.com]
- 11. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid in Assays
Welcome to the technical support center for researchers working with 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of this compound, a common hurdle in various experimental assays. As scientists and drug development professionals, understanding and overcoming solubility issues is paramount for generating reliable and reproducible data. This resource combines fundamental chemical principles with practical, field-proven laboratory techniques to empower you to optimize your experimental success.
Understanding the Molecule: Physicochemical Properties and Their Implications
Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid that govern its solubility. This molecule is an amphoteric substance, meaning it possesses both acidic and basic functional groups.
| Property | Predicted Value | Implication for Solubility |
| Acidic pKa (Carboxylic Acid) | ~4.2 | The propanoic acid side chain is a weak acid. At pH values above 4.2, this group will be deprotonated (negatively charged), increasing aqueous solubility. |
| Basic pKa (Benzimidazole) | ~4.9 | The benzimidazole ring system has a basic nitrogen atom. At pH values below 4.9, this group will be protonated (positively charged), increasing aqueous solubility. |
| logP | ~2.1 | This value indicates that the neutral form of the molecule is moderately lipophilic, suggesting a preference for organic solvents over water and contributing to its low intrinsic aqueous solubility. |
Note: These values are computationally predicted and may vary slightly from experimental values.
The amphoteric nature of this compound is the key to manipulating its solubility. At pH values between its acidic and basic pKa (approximately pH 4.2 to 4.9), the molecule will exist predominantly in its zwitterionic form, which can exhibit low solubility. At pH values below the basic pKa and above the acidic pKa, the molecule will be charged, leading to enhanced solubility in aqueous media.
Troubleshooting Low Solubility in Assays: A Question-and-Answer Guide
Here, we address common issues encountered by researchers and provide step-by-step guidance to resolve them.
Q1: I'm preparing a stock solution of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A1: The Causality of Precipitation and Mitigation Strategies
This is a classic problem known as "DMSO shock" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent for many organic molecules, its miscibility with water can be a double-edged sword.[1][2] When a concentrated DMSO stock is introduced into an aqueous buffer, the localized concentration of the compound can momentarily exceed its aqueous solubility limit, causing it to crash out of solution.[3]
Step-by-Step Protocol for Preparing Aqueous Working Solutions from a DMSO Stock:
-
Prepare a High-Concentration DMSO Stock: Start by preparing a concentrated stock solution in 100% DMSO (e.g., 10-50 mM).[4] Ensure the compound is fully dissolved. Gentle warming (to 30-40°C) or sonication can aid dissolution, but always check for compound stability at elevated temperatures.
-
Perform Serial Dilutions in DMSO: If your assay requires a range of concentrations, it is best to perform serial dilutions in 100% DMSO first.[5] This ensures that you are always diluting a soluble stock.
-
The "Pluronic" Dilution Method: To minimize precipitation when transferring to your final aqueous buffer, add the small volume of your DMSO stock to a larger volume of the assay buffer while vortexing or stirring vigorously. This rapid dispersion helps to prevent localized high concentrations.
-
Consider Intermediate Dilutions: For particularly problematic compounds, a stepwise dilution can be effective. First, dilute the DMSO stock into a solution containing a lower percentage of organic solvent (e.g., 50% DMSO in water) before the final dilution into the 100% aqueous buffer.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, typically below 1%, as higher concentrations can have off-target effects on cells and proteins.[6]
Q2: My assay requires a neutral pH (around 7.4), and I'm still observing precipitation. What are my options?
A2: Leveraging pH and Co-solvents for Neutral pH Assays
At neutral pH, 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid will be predominantly in its anionic form (deprotonated carboxylic acid), which should enhance solubility. However, if the concentration required for your assay is still above its solubility limit at this pH, you will need to employ other strategies.
Option 1: pH-Adjusted Stock Solution Preparation
You can prepare a concentrated aqueous stock solution at a pH where the compound is highly soluble and then dilute it into your final neutral assay buffer.
Protocol for pH-Adjusted Aqueous Stock Preparation:
-
Choose Your pH: To maximize solubility, you can either go to a basic pH (e.g., pH 9-10) to ensure complete deprotonation of the carboxylic acid, or an acidic pH (e.g., pH 2-3) to protonate the benzimidazole ring. For this compound, a basic pH is generally preferred to avoid potential acid-catalyzed degradation.
-
Prepare a Dilute Base Solution: Prepare a dilute solution of NaOH (e.g., 0.1 M).
-
Dissolve the Compound: Weigh out the desired amount of your compound and add a small amount of water to create a slurry.
-
Titrate to Dissolution: While stirring, add the dilute NaOH solution dropwise until the compound fully dissolves.
-
Adjust to Final Volume: Once dissolved, add water to reach your target stock concentration.
-
Dilution into Assay Buffer: When you dilute this basic stock solution into your neutral assay buffer, the buffer's capacity should be sufficient to bring the final pH to the desired neutral range. Always verify the final pH of your working solution.
Option 2: Utilizing Co-solvents and Excipients
If altering the pH of the stock is not feasible, the use of co-solvents or solubility-enhancing excipients in your assay buffer can be a powerful tool.
Table of Common Co-solvents and Excipients:
| Co-solvent/Excipient | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% | Can have effects on cell viability and enzyme activity at higher concentrations. |
| Polyethylene Glycol (PEG) 300/400 | 1-10% | Generally well-tolerated in many biological systems. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Can encapsulate the hydrophobic parts of the molecule, increasing aqueous solubility. |
| Solutol® HS 15 | 0.1-1% | A non-ionic solubilizer and emulsifier. |
Always perform vehicle controls to ensure the co-solvent or excipient does not interfere with your assay readout.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
Caption: A decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q: Can I use sonication to dissolve the compound? A: Yes, sonication can be a useful technique to break up solid aggregates and accelerate dissolution. However, be mindful of potential heating of the sample and the chemical stability of your compound under these conditions.
Q: I've tried everything and the compound still precipitates over the course of my long-term cell culture experiment. What should I do? A: For long-term experiments, maintaining the compound in a supersaturated state can be challenging. In this case, more advanced formulation strategies might be necessary, such as creating a solid dispersion of the compound in a water-soluble polymer or using a lipid-based formulation. These techniques are more complex but can significantly improve the apparent solubility and stability of the compound in aqueous media.
Q: How does the fluorine atom in the molecule affect its solubility? A: The fluorine atom has a complex effect. It increases the lipophilicity of the molecule, which can decrease aqueous solubility. However, it is also an electron-withdrawing group, which will slightly increase the acidity of both the carboxylic acid and the benzimidazole N-H proton. This can make pH-based solubility enhancement strategies more effective.
References
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
PubChem. (S)-2-(2-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid. Retrieved from [Link]
-
ResearchGate. (2016, January 7). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Retrieved from [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Retrieved from [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
PMC - PubMed Central. Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. Retrieved from [Link]
-
PMC - PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
SciELO. Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Retrieved from [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]
-
PubMed. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Retrieved from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
ResearchGate. Effects of different pH and surfactants on the solubility of albendazole (n = 3). Retrieved from [Link]
-
YouTube. (2025, February 20). Solution-making strategies & practical advice. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]
-
Quora. (2021, November 8). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]
-
PubMed. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Retrieved from [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
PubChem. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]
Sources
overcoming poor yield in the condensation of o-phenylenediamine with carboxylic acids
Welcome to the technical support center for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, thereby improving reaction yields and product purity. Here, we synthesize technical accuracy with field-proven insights to provide a robust resource for your laboratory work.
Introduction: The Phillips Condensation
The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and carboxylic acids, commonly known as the Phillips condensation, is a cornerstone reaction in medicinal chemistry.[1] Benzimidazole scaffolds are prevalent in numerous pharmacologically active compounds.[2] While seemingly straightforward, this condensation reaction is often plagued by issues such as low yields, harsh reaction conditions, and challenging purifications. This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying chemical principles to empower your decision-making.
FAQ 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yields in this condensation reaction can typically be attributed to one or more of the following factors: insufficient reaction temperature, inappropriate catalyst, or suboptimal water removal.
-
Causality: The condensation of an amine and a carboxylic acid to form an amide linkage, followed by cyclization and dehydration, is an equilibrium process. The formation of water as a byproduct means that its presence can drive the equilibrium back towards the starting materials. High temperatures are necessary to overcome the activation energy of the reaction and to facilitate the removal of water.
-
Troubleshooting Workflow:
-
Temperature & Heating: Ensure your reaction is heated sufficiently. Traditional methods often require temperatures upwards of 100°C for several hours.[3] Consider using a higher boiling point solvent or switching to microwave-assisted synthesis, which can dramatically reduce reaction times (from hours to minutes) and improve yields.[4]
-
Catalyst Selection: While the reaction can be driven by heat alone, acid catalysts are often employed to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Common catalysts include p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl).[5][6] If you are not using a catalyst, consider adding one. If you are, you may need to screen other acidic catalysts.
-
Water Removal: If running the reaction in a flask, use a Dean-Stark apparatus to physically remove water as it is formed, thus driving the reaction forward.
-
FAQ 2: I'm observing significant side product formation. What are the likely culprits and how can I improve selectivity?
Side product formation often arises from the reactivity of the starting materials and intermediates under the reaction conditions.
-
Causality: The primary competing reaction is often the formation of bis-benzimidazoles or other polymeric materials, especially if an excess of one reagent is used or if the reaction is heated for an extended period. Additionally, if using substituted o-phenylenediamines, the electronic nature of the substituent can affect the nucleophilicity of the amino groups, potentially leading to incomplete reaction or side products.[7]
-
Troubleshooting Workflow:
-
Stoichiometry: Carefully control the molar ratio of o-phenylenediamine to the carboxylic acid. A 1:1 ratio is typically optimal.
-
Reaction Monitoring: Monitor the progress of your reaction using Thin Layer Chromatography (TLC).[7] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Purification: If side products are unavoidable, purification by column chromatography or recrystallization is often necessary.[2][3][7] For recrystallization of benzimidazole, dissolving the crude product in boiling water, treating with decolorizing carbon, and then cooling is a common procedure.[3][7]
-
FAQ 3: My carboxylic acid is unreactive. Are there ways to improve its reactivity?
The reactivity of the carboxylic acid is a critical factor. Electron-withdrawing groups on the carboxylic acid can hinder the reaction.
-
Causality: The nucleophilic attack of the diamine on the carbonyl carbon is the key step. If the carboxylic acid is sterically hindered or electronically deactivated, this step will be slow.
-
Troubleshooting Workflow:
-
Activate the Carboxylic Acid: Instead of the free carboxylic acid, consider using a more reactive derivative such as an ester, acyl chloride, or anhydride.[2] These derivatives are more electrophilic and will react more readily with the o-phenylenediamine.
-
Coupling Agents: In modern organic synthesis, coupling agents are often used to facilitate amide bond formation. While not traditional for the Phillips condensation, reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) could be explored for particularly challenging substrates, though this changes the reaction from a direct condensation.
-
FAQ 4: How do substituents on the o-phenylenediamine ring affect the reaction?
Substituents on the aromatic ring of o-phenylenediamine can significantly impact the reaction rate and yield.
-
Causality: The nucleophilicity of the amino groups is paramount for the initial condensation step.[7]
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the ring, making the amino groups more nucleophilic and generally accelerating the reaction.[7]
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density, reducing the nucleophilicity of the amino groups and slowing the reaction.[7]
-
-
Troubleshooting Workflow:
-
For substrates with EWGs, more forcing conditions are typically required. This may include higher temperatures, longer reaction times, or the use of a more potent catalyst. Microwave-assisted synthesis has been shown to be effective for these less reactive substrates.[7]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Benzimidazole Synthesis via Conventional Heating
This protocol is a standard method for the synthesis of 2-substituted benzimidazoles.
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Add a suitable solvent, such as toluene, to facilitate reflux and water removal (if using a Dean-Stark trap).[5]
-
Heat the mixture to reflux (typically >100°C) for 2-12 hours.[3][5][7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.[2][7]
Protocol 2: Microwave-Assisted Synthesis of Benzimidazoles
This method offers a significant acceleration of the reaction.
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid (1.0-1.2 eq), and a catalyst if necessary.
-
The reaction can often be run solvent-free.
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for 5-20 minutes.
-
Monitor the reaction by TLC after cooling.
-
The crude product is then purified as described in the conventional method.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 2-24 hours | 5-30 minutes |
| Temperature | High (often >100°C) | Can be precisely controlled |
| Yields | Moderate to Good | Often higher than conventional |
| Solvent | Often required | Can be solvent-free |
Visualizations
Reaction Mechanism
Caption: The reaction mechanism for the condensation of o-phenylenediamine and a carboxylic acid.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor yields in benzimidazole synthesis.
References
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Revues Scientifiques Marocaines. [Link]
-
Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. (2012). Journal of Education and Science, 25(1). [Link]
-
Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2024). Organic Letters. [Link]
-
Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]
- A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation.
Sources
- 1. eijppr.com [eijppr.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Purity Analysis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
Welcome to the technical support center for the HPLC purity analysis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following sections are structured in a question-and-answer format to directly address specific issues you may face.
I. Understanding the Analyte: Key Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid that influence its chromatographic behavior.
-
Acidic Nature: The presence of a propanoic acid group makes the molecule acidic. Its retention in reversed-phase HPLC will be highly dependent on the mobile phase pH.
-
Polarity: The benzimidazole ring system and the carboxylic acid group contribute to its polarity. This may lead to poor retention on traditional C18 columns with highly aqueous mobile phases.
-
UV Absorbance: The benzimidazole moiety provides a chromophore, allowing for UV detection.
II. Frequently Asked Questions (FAQs) for Method Development
This section addresses common initial questions when setting up an HPLC method for this compound.
Q1: What are the recommended starting HPLC conditions for analyzing 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid?
A1: For a compound with these characteristics, a reversed-phase HPLC method is the most appropriate starting point. Here is a robust initial setup:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard C18 column provides a good starting point for retaining the molecule. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[1][2] |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is useful for initial screening to determine the approximate elution conditions and to elute any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves the reproducibility of retention times.[3] |
| Detection Wavelength | ~225 nm and ~280 nm | Benzimidazole derivatives often have multiple absorbance maxima. Monitoring at two wavelengths can aid in impurity detection. A similar compound showed a maximum at 225 nm.[4][5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Q2: Why is my peak for the main compound tailing?
A2: Peak tailing is a common issue, especially with compounds containing acidic or basic functional groups.[6] For 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, the primary causes are often related to secondary interactions with the stationary phase or inappropriate mobile phase pH.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar groups of your analyte, leading to tailing.[6]
-
Insufficiently Low pH: If the mobile phase pH is not low enough to fully suppress the ionization of the carboxylic acid, you may see a tailing peak. It's recommended to have the mobile phase pH at least 2 units below the pKa of the analyte.[1]
To address this:
-
Lower the Mobile Phase pH: Ensure your mobile phase pH is sufficiently acidic (e.g., pH 2.5-3.0) by using an appropriate concentration of an acid like formic, trifluoroacetic, or phosphoric acid.[1][7]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping minimize the number of free silanol groups, reducing the potential for secondary interactions.[6]
Q3: The retention time of my analyte is drifting between injections. What could be the cause?
A3: Retention time drift can be caused by several factors, often related to the column, mobile phase, or pump.[3][8][9]
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase, especially when changing solvents or starting up the system, you will observe drifting retention times.[3][8]
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase, evaporation of the more volatile organic component, or degradation of mobile phase additives can lead to shifts in retention.[8]
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[3]
-
Pump Issues: Leaks in the pump or check valves can cause inconsistent flow rates, leading to variable retention times.[10][11]
To resolve this:
-
Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase conditions before the first injection.[3]
-
Prepare Fresh Mobile Phase Daily: This minimizes issues with evaporation and degradation.[3][8]
-
Use a Column Oven: This will maintain a consistent temperature and improve reproducibility.[3]
-
Check for Leaks: Inspect all fittings and pump components for any signs of leakage.[10]
III. Troubleshooting Guide: Specific Issues and Solutions
This section provides a more detailed breakdown of common problems, their probable causes, and step-by-step solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Probable Cause | Solution |
| Secondary interactions with silanols | - Use a highly deactivated, end-capped column. - Lower the mobile phase pH to suppress silanol ionization.[6] |
| Mobile phase pH close to analyte pKa | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1][12] For this acidic compound, a lower pH is recommended. |
| Column Overload | - Reduce the injection volume or the concentration of the sample.[3] |
| Extra-column band broadening | - Use shorter, narrower internal diameter tubing between the column and detector.[3] |
| Column contamination or void | - Flush the column with a strong solvent. If the problem persists, replace the column.[13] |
Problem 2: Unstable Baseline (Noise or Drift)
| Probable Cause | Solution |
| Air bubbles in the system | - Degas the mobile phase before use. - Purge the pump to remove any trapped bubbles.[3] |
| Contaminated mobile phase or detector cell | - Use HPLC-grade solvents and prepare fresh mobile phase.[10] - Flush the detector cell with a strong, miscible solvent like isopropanol.[3] |
| Pump issues (leaks, faulty check valves) | - Check for leaks in the pump and fittings.[10] - Clean or replace the check valves. |
| Inadequate temperature control | - Use a column oven and ensure a stable lab temperature.[10] |
| UV-absorbing mobile phase | - Ensure mobile phase additives (e.g., TFA) are used at low concentrations and are not degrading. |
Problem 3: Low Sensitivity / Small Peak Area
| Probable Cause | Solution |
| Incorrect detection wavelength | - Determine the UV absorbance maximum of the analyte by running a UV scan. |
| Sample degradation | - Prepare samples fresh and store them appropriately (e.g., refrigerated). |
| Low sample concentration | - Increase the concentration of the sample, if possible. |
| Injection issues (blocked needle, air in loop) | - Check the autosampler for proper operation. - Ensure the sample loop is completely filled. |
| Detector lamp aging | - Check the lamp energy. If it's low, replace the lamp.[3] |
IV. Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting
This protocol helps in determining the optimal mobile phase pH for good peak shape and retention.
-
Prepare Buffers: Prepare three different aqueous mobile phases (Mobile Phase A) at pH 2.5, 3.5, and 4.5 using a suitable buffer system (e.g., phosphate or acetate buffer).
-
Set Up Sequence: Create an HPLC sequence to run the same sample under three different pH conditions, keeping all other parameters (gradient, flow rate, temperature) constant.
-
Analyze Results: Compare the chromatograms for peak shape (asymmetry), retention time, and resolution between the main peak and any impurities. Select the pH that provides the best overall chromatography.
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
A forced degradation study is essential to ensure the method can separate the main compound from its degradation products.[14][15]
-
Prepare Stock Solution: Prepare a stock solution of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (as per ICH Q1B guidelines).
-
-
Neutralization: Neutralize the acid and base-stressed samples before injection.
-
Analysis: Analyze all stressed samples along with an unstressed control sample using the developed HPLC method.
-
Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the main peak area. The method is considered "stability-indicating" if all degradant peaks are well-resolved from the main peak.
V. Visualizations
Diagram 1: Systematic HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method.
Diagram 2: Troubleshooting Logic for Peak Tailing
Caption: A logic tree for troubleshooting peak tailing issues.
VI. References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pickering, M. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Krsek, M., et al. (2009). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from [Link]
-
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Taylor & Francis Online. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]
-
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chen, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Krzek, J., et al. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 66(3), 229-236. Retrieved from [Link]
-
Dong, M. W. (2025, August 6). pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
Krzek, J., et al. (2009). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. Retrieved from [Link]
-
Al-Rimawi, F. (2014). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. PubMed. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Restek Resource Hub. (2019, April 1). LC Troubleshooting—Retention Time Shift. Retrieved from [Link]
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Płaczek, M., et al. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. PubMed Central. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. agilent.com [agilent.com]
- 14. onyxipca.com [onyxipca.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Benzimidazole Formation: Technical Support & Troubleshooting Guide
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reaction. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction rates and yields. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to rationally design and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzimidazole formation, and how does it inform optimization strategies?
The most common route to benzimidazole synthesis is the condensation of an o-phenylenediamine with either an aldehyde (the Weidenhagen reaction) or a carboxylic acid (the Phillips-Ladenburg reaction).[1][2] Understanding the mechanism is key to accelerating the reaction.
The reaction with an aldehyde typically proceeds through three key steps:
-
Imine Formation: One of the amino groups of the o--phenylenediamine attacks the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate after dehydration.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.
-
Aromatization: The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. This final step often requires an oxidant.
-
Expert Insight: The rate-limiting step can vary depending on the specific substrates and conditions. However, the initial condensation to form the imine and the final oxidative aromatization are common points for optimization.
Below is a diagram illustrating the general mechanism.
Caption: General mechanism of benzimidazole formation from o-phenylenediamine and an aldehyde.
Troubleshooting Guide: Enhancing Reaction Rates
Q2: My benzimidazole synthesis is sluggish, and the yield is low. What are the primary factors I should investigate to increase the reaction rate?
Slow reactions and low yields are common hurdles. A systematic approach to optimization is crucial. Here are the key parameters to consider, in order of likely impact:
-
Catalysis: The choice of catalyst is arguably the most critical factor.[3]
-
Solvent: The reaction medium can significantly influence reaction rates.[4][5]
-
Temperature: As with most chemical reactions, temperature plays a vital role.[6]
-
Energy Source: Alternative energy sources like microwaves or ultrasound can dramatically accelerate the reaction.[7][8][9]
The following sections will delve into each of these factors.
Q3: How do I select the right catalyst for my reaction?
Catalysts in benzimidazole synthesis primarily function to activate the carbonyl group of the aldehyde or carboxylic acid, facilitating the initial nucleophilic attack by the diamine.[10] They can also play a role in the final oxidation step.
-
Lewis Acids: These are excellent choices for activating the carbonyl group. Common examples include metal triflates like Er(OTf)₃, In(OTf)₃, and Cu(OTf)₂.[3][7][10] They are particularly effective in promoting the formation of the initial imine intermediate.
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH) or even simple mineral acids (e.g., HCl) can catalyze the reaction, often by protonating the carbonyl oxygen.[11]
-
Oxidative Catalysts: For reactions starting from aldehydes, an oxidant is often required for the final aromatization step. Systems like H₂O₂/HCl, oxone, or even molecular iodine can be effective.[11] In some cases, the catalyst can also serve as the oxidant.
-
Heterogeneous Catalysts: To simplify purification, consider solid-supported catalysts like engineered MgO@DFNS.[2][4] These can be easily filtered off after the reaction.[2]
| Catalyst Type | Examples | Mode of Action | Key Advantages |
| Lewis Acids | Er(OTf)₃, In(OTf)₃, Cu(OTf)₂ | Carbonyl activation | High efficiency, mild conditions |
| Brønsted Acids | p-TsOH, HCl | Carbonyl activation | Inexpensive, readily available |
| Oxidants | H₂O₂, Oxone, I₂ | Aromatization of intermediate | Drives reaction to completion |
| Heterogeneous | MgO@DFNS, Nanoparticles | Varies (often Lewis acidic) | Easy removal and recycling[2] |
Expert Recommendation: For a starting point, a Lewis acid catalyst such as Erbium(III) triflate (Er(OTf)₃) is a robust choice due to its high activity under mild conditions.[7]
Q4: What is the role of the solvent, and how do I perform a solvent screen?
The solvent influences the solubility of reactants and stabilizes intermediates and transition states. Polar solvents are generally preferred for benzimidazole synthesis as they can facilitate the ionic steps of the mechanism.[5]
-
Commonly Used Solvents: Ethanol, methanol, acetonitrile, and dimethylformamide (DMF) are frequently employed.[1][4][5] In some cases, green solvents like water or solvent-free conditions have proven effective.[11]
Protocol for a Parallel Solvent Screen:
-
Setup: Arrange multiple reaction vials in a parallel synthesis block.
-
Reagents: To each vial, add your o-phenylenediamine (1 mmol), aldehyde (1.1 mmol), and chosen catalyst (e.g., Er(OTf)₃, 1-5 mol%).
-
Solvent Addition: Add a different solvent (e.g., Ethanol, Methanol, Acetonitrile, DMF, CHCl₃) to each vial (e.g., 5 mL). Include a solvent-free control.
-
Reaction: Stir all reactions at a set temperature (e.g., room temperature or 60 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction and analyze by Thin Layer Chromatography (TLC) or LC-MS to determine the extent of conversion.
-
Analysis: Compare the results to identify the optimal solvent for your specific substrate combination.
Caption: Workflow for a parallel solvent screen to optimize benzimidazole synthesis.
Q5: Can I accelerate my reaction without high temperatures?
Yes. Modern energy sources can provide the necessary activation energy more efficiently than conventional heating, often leading to dramatically reduced reaction times and improved yields.[7]
-
Microwave Irradiation: This technique uses microwave energy to rapidly and uniformly heat the reaction mixture. It has been shown to reduce reaction times for benzimidazole synthesis from hours to mere minutes.[7][12][13] Microwave-assisted synthesis is also amenable to solvent-free conditions, enhancing its green credentials.[7][14]
-
Ultrasonic Irradiation: Sonication uses high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can significantly accelerate the reaction rate.[8][15]
| Energy Source | Principle | Typical Reaction Time | Key Advantage |
| Conventional Heating | Thermal conduction/convection | Hours | Simple setup |
| Microwave Irradiation | Dielectric heating | 5-15 minutes[7] | Rapid, uniform heating; reduced byproducts |
| Ultrasonic Irradiation | Acoustic cavitation | 30-60 minutes | Enhanced mass transfer, radical formation |
Expert Insight: If you have access to a microwave reactor, it is a highly recommended first choice for accelerating your reaction. The efficiency gains are often substantial.[7]
Advanced Troubleshooting
Q6: I am observing the formation of a 1,2-disubstituted benzimidazole byproduct. How can I improve the selectivity for the 2-substituted product?
The formation of a 1,2-disubstituted product can occur, particularly when using electron-rich aldehydes. This is because the initially formed 2-substituted benzimidazole can react with a second molecule of the aldehyde.
-
Catalyst Control: The choice of catalyst can influence selectivity. Some catalysts, like Er(OTf)₃, may favor the formation of the 1,2-disubstituted product with certain substrates.[10] Experimenting with different catalysts, such as a simple Brønsted acid, may improve selectivity.
-
Stoichiometry: Ensure you are not using a large excess of the aldehyde. A 1:1 or 1:1.1 ratio of diamine to aldehyde is a good starting point.[3]
-
Reaction Time: Over-running the reaction can lead to the formation of byproducts. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Q7: My product is difficult to purify due to colored impurities. What are the likely causes and solutions?
Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or side reactions.
-
Starting Material Quality: Use high-purity o-phenylenediamine. If necessary, purify it by recrystallization or sublimation before use.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Alternative Reagents: Using the dihydrochloride salt of o-phenylenediamine can sometimes lead to cleaner reactions and reduced colored impurities.[11]
By systematically addressing these key experimental variables, you can significantly increase the rate and efficiency of your benzimidazole formations. This guide provides a framework for logical troubleshooting and rational optimization, grounded in the fundamental principles of the reaction mechanism.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Alam, M. S., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Retrieved from [Link]
-
Kusuma, S., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
Marinescu, M. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
-
YouTube. (2024). Preparation of Imidazoles, Part 2: Benzimidazoles. Retrieved from [Link]
-
Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES | Science topic. Retrieved from [Link]
-
AccScience Publishing. (n.d.). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. Retrieved from [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazoles in high-temperature water. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Retrieved from [Link]
-
RSC Publishing. (2025). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. Retrieved from [Link]
-
Applied Chemical Engineering. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ultrasound-assisted green synthesis of 2-substituted benzimidazoles using copper oxide-decorated reduced graphene oxide nanocomposite. Retrieved from [Link]
-
RSC Publishing. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Microwave assisted synthesis, physicochemical properties and antimicrobial activity of benzimidazole chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazole and its derivatives by conventional methods and microdroplet synthesis. Retrieved from [Link]
-
Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Retrieved from [Link]
-
Chemical Review and Letters. (2026). Transition state structures of elementary reactions of benzimidazole synthesis in the presence of graphene quantum dot. Retrieved from [Link]
-
Taylor & Francis Online. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Retrieved from [Link]
-
International Journal of Advanced Research in Science Communication and Technology. (n.d.). A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. Retrieved from [Link]
-
ACS Publications. (2025). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Boryl. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
Sources
- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. asianpubs.org [asianpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benthamscience.com [benthamscience.com]
- 15. cjm.ichem.md [cjm.ichem.md]
Catalyst Selection for Efficient Benzimidazole Synthesis: A Technical Support Guide
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of benzimidazole derivatives. Here, we address common challenges encountered in the lab with practical, field-tested advice and in-depth explanations to ensure your success.
Section 1: Troubleshooting Common Issues in Benzimidazole Synthesis
This section is formatted as a series of common problems followed by their causes and recommended solutions.
Low Product Yield
Question: My benzimidazole synthesis is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors. Let's break down the potential culprits and how to address them.
-
Suboptimal Catalyst Choice: The catalyst is the cornerstone of an efficient reaction. An inappropriate catalyst may lead to slow conversion rates or the formation of stable, unreactive intermediates.
-
Recommendation: For the condensation of o-phenylenediamines with aldehydes, a wide array of catalysts has proven effective. Consider screening different classes of catalysts, such as:
-
Lewis Acids: Metal triflates like Er(OTf)₃ and In(OTf)₃ are known to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the diamine.[1][2]
-
Brønsted Acids: Catalysts like p-toluenesulfonic acid (p-TSA) can effectively catalyze the cyclization and dehydration steps.[3]
-
Heterogeneous Catalysts: Nanomaterial-based catalysts such as ZnO nanoparticles or Fe₃O₄@SiO₂/collagen offer high surface area and can be easily recovered and reused, which is both economical and environmentally friendly.[3]
-
-
-
Inefficient Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized for your specific substrates and catalyst.
-
Recommendation:
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier for cyclization and aromatization. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[4]
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. While traditional methods may use organic solvents, greener alternatives like water or solvent-free conditions have been successfully employed.[2][4]
-
Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid potential product degradation from prolonged heating.
-
-
-
Poor Quality of Starting Materials: Impurities in your o-phenylenediamine or aldehyde can interfere with the reaction, leading to side products and lower yields.
-
Recommendation: Ensure your starting materials are pure. Recrystallize or distill them if necessary. Using o-phenylenediamine dihydrochloride can sometimes lead to cleaner reactions and reduced colored impurities.[4]
-
Formation of Side Products and Lack of Selectivity
Question: My reaction is producing a mixture of the desired 2-substituted benzimidazole and the 1,2-disubstituted byproduct. How can I improve the selectivity?
Answer: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using an excess of the aldehyde. The selectivity is often dictated by the catalyst and the reaction conditions.
-
Mechanism of Side Product Formation: The 1,2-disubstituted product forms when the N-H of the initially formed 2-substituted benzimidazole undergoes a second condensation with another molecule of the aldehyde.
-
Catalyst-Controlled Selectivity: The choice of catalyst can significantly influence the reaction pathway.
-
Er(OTf)₃ as a Selective Catalyst: Erbium(III) triflate has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles when that is the desired product.[1] Conversely, in the absence of this catalyst, the formation of the 2-substituted product is favored.[1] This is because the Lewis acidic Er(OTf)₃ activates the aldehyde, promoting the formation of a bis-imine intermediate that leads to the 1,2-disubstituted product.[1]
Figure 1. Catalyst-dependent selectivity in benzimidazole synthesis. -
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a 1:1 molar ratio of o-phenylenediamine to aldehyde will favor the formation of the 2-substituted product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by disfavoring the second condensation step, which typically has a higher activation energy.[1]
Catalyst Deactivation and Reusability Issues
Question: I'm using a heterogeneous catalyst, but its activity drops significantly after the first run. What could be causing this deactivation, and how can I improve its reusability?
Answer: Catalyst deactivation is a common issue with heterogeneous catalysts and can be attributed to several factors.
-
Leaching of Active Species: The active catalytic species may leach from the solid support into the reaction mixture, leading to a loss of activity in subsequent runs.
-
Recommendation: Analyze the reaction filtrate for traces of the leached metal using techniques like Inductively Coupled Plasma (ICP) analysis. If leaching is confirmed, consider using a stronger support material or a different immobilization technique.
-
-
Fouling of the Catalyst Surface: The catalyst surface can be blocked by the adsorption of reactants, products, or byproducts, preventing access to the active sites.
-
Recommendation: After each run, wash the catalyst thoroughly with an appropriate solvent to remove any adsorbed species. In some cases, calcination at a high temperature (if the catalyst is thermally stable) can be used to burn off organic residues.
-
-
Structural Changes in the Catalyst: The catalyst's structure may change under the reaction conditions, leading to a loss of active sites.
-
Recommendation: Characterize the fresh and used catalyst using techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to identify any structural changes. This information can help in redesigning a more robust catalyst. Many recent studies have focused on developing highly recyclable catalysts, such as alumina-sulfuric acid, which can be reused multiple times without significant loss of activity.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a heterogeneous catalyst over a homogeneous one for benzimidazole synthesis?
A1: Heterogeneous catalysts offer several significant advantages:
-
Easy Separation: They can be easily separated from the reaction mixture by simple filtration, which simplifies the product purification process.
-
Reusability: As discussed in the troubleshooting section, a well-designed heterogeneous catalyst can be reused for multiple reaction cycles, reducing the overall cost of the synthesis.[2][3]
-
Environmental Benefits: The reusability of heterogeneous catalysts minimizes waste generation, contributing to a greener synthetic process.[2]
Q2: Are there any "green" or environmentally friendly catalysts for benzimidazole synthesis?
A2: Yes, the development of green catalytic systems is a major focus in modern organic synthesis. For benzimidazole synthesis, several environmentally benign options are available:
-
Water as a Solvent: Many catalytic systems have been developed to work efficiently in water, which is a non-toxic and readily available solvent.[4]
-
Bio-based Catalysts and Reagents: D-glucose has been used as a renewable C1 synthon in the synthesis of benzimidazoles.[4] Lactic acid has also been employed as an environmentally friendly catalyst.[2]
-
Solvent-Free Conditions: Many reactions can be carried out under solvent-free conditions, often with the aid of microwave irradiation or ball-milling, which significantly reduces the use of hazardous organic solvents.[2][3]
Q3: How do I choose the best catalyst for a specific set of substrates?
A3: The optimal catalyst often depends on the electronic and steric properties of your o-phenylenediamine and aldehyde.
-
Electron-donating vs. Electron-withdrawing Groups: Aldehydes with electron-withdrawing groups are generally more reactive and may require a milder catalyst or reaction conditions. Conversely, aldehydes with electron-donating groups might need a more active catalyst or higher temperatures to achieve good conversion.
-
Steric Hindrance: Sterically hindered substrates may require a catalyst with more accessible active sites. In such cases, a homogeneous catalyst might be more effective than a porous heterogeneous catalyst.
-
Screening: The most effective approach is to perform a small-scale screen of a few representative catalysts from different classes (e.g., a Lewis acid, a Brønsted acid, and a heterogeneous catalyst) to identify the most promising candidate for your specific substrates.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzimidazoles using a Heterogeneous Catalyst (Alumina-Sulfuric Acid)
This protocol is adapted from a literature procedure demonstrating an environmentally friendly approach.[3]
-
Catalyst Preparation: Alumina-sulfuric acid can be prepared by treating activated alumina with chlorosulfonic acid.
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and alumina-sulfuric acid (as per the optimized catalyst loading).
-
Reaction Conditions: The reaction can be performed under solvent-free conditions with grinding or by heating in a suitable solvent like ethanol. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, add a suitable solvent (e.g., ethyl acetate) and filter to recover the catalyst. The filtrate can then be washed with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 4: Catalyst Performance Comparison
| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Key Advantages | Reference |
| Er(OTf)₃ | o-phenylenediamine, benzaldehyde | Water, 80°C | High | Eco-friendly, controls selectivity | [1] |
| Cobalt Nanocomposite | o-phenylenediamines, aldehydes | Additive/oxidant-free | High | Recyclable, good functional group tolerance | [4] |
| Alumina-Sulfuric Acid | o-phenylenediamines, aldehydes | Solvent-free or EtOH | Good to Excellent | Recyclable, mild conditions | [3] |
| ZnO Nanoparticles | o-phenylenediamine, aldehydes | Ball-milling, solvent-free | High | Short reaction time, simple purification | [3] |
| p-Toluenesulfonic Acid | o-phenylenediamines, aldehydes | Grinding, solvent-free | High | Efficient, simple procedure | [3] |
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Carballo, R., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 235-243. [Link]
-
Akter, M., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(13), 5193. [Link]
-
Nguyen, T. L. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 12(35), 22663-22684. [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 1-12. [Link]
-
ResearchGate. (n.d.). Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems. Retrieved from [Link]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid using ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, a compound of interest in medicinal chemistry, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail the experimental protocols for acquiring ¹H and ¹³C NMR spectra but also provide an in-depth analysis of the expected spectral data. Furthermore, we will objectively compare the utility of NMR with other analytical techniques for this specific application, underscoring the causality behind our experimental choices.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and indispensable tool for the structural elucidation of organic molecules.[1][2][3][4] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it unparalleled for confirming the structure of novel compounds like 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid. Unlike techniques that provide information on molecular weight or functional groups in isolation, NMR offers a holistic view of the molecular architecture.[2]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] The introduction of a fluorine atom and a propanoic acid side chain imparts specific physicochemical properties that can influence biological activity. Therefore, precise confirmation of the substitution pattern and the integrity of the side chain is critical.
Visualizing the Structure and Analytical Workflow
To provide a clear framework for our discussion, let's first visualize the molecule and the general workflow for its structural confirmation via NMR.
Figure 1: Structure of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid and the NMR analysis workflow.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of NMR data is paramount for accurate structural interpretation. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its ability to dissolve a wide range of organic molecules and its high boiling point are advantageous. Crucially, it effectively solubilizes the carboxylic acid and the benzimidazole NH proton, allowing for their observation in the ¹H NMR spectrum, often as broad signals due to hydrogen bonding and exchange.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is typically sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR software can often reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic proton signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm is usually sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: 16-32 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
Based on established principles of NMR spectroscopy and data from related benzimidazole derivatives, we can predict the ¹H and ¹³C NMR spectra of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid.[5][7][8]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the propanoic acid side chain protons, the benzimidazole NH proton, and the carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-4 | ~7.6-7.8 | dd | JHF ≈ 9-10, JHH ≈ 2-3 | 1H |
| H-6 | ~7.2-7.4 | ddd | JHH ≈ 9, JHF ≈ 9-10, JHH ≈ 2-3 | 1H |
| H-7 | ~7.5-7.7 | dd | JHH ≈ 9, JHF ≈ 4-5 | 1H |
| -CH₂- (α to COOH) | ~2.8-3.0 | t | JHH ≈ 7 | 2H |
| -CH₂- (β to COOH) | ~3.1-3.3 | t | JHH ≈ 7 | 2H |
| -NH- | ~12.0-13.0 | br s | - | 1H |
| -COOH | ~12.0-12.5 | br s | - | 1H |
Causality behind the Predictions:
-
Aromatic Protons: The fluorine substituent at the 5-position will significantly influence the chemical shifts and coupling patterns of the aromatic protons. The proton at C-4 will be ortho to the fluorine and is expected to show a doublet of doublets due to coupling with both the fluorine atom (ortho H-F coupling) and the proton at C-6. The proton at C-6 will be meta to the fluorine and ortho to the proton at C-7, resulting in a doublet of doublets of doublets. The proton at C-7 will be ortho to the proton at C-6 and meta to the fluorine, leading to a doublet of doublets.
-
Propanoic Acid Side Chain: The methylene protons of the propanoic acid side chain will appear as two triplets, with the methylene group adjacent to the benzimidazole ring appearing slightly downfield due to the electron-withdrawing effect of the heterocyclic system.
-
NH and COOH Protons: The benzimidazole NH proton is characteristically found in the downfield region of the spectrum, often as a broad singlet.[1] The carboxylic acid proton will also appear as a broad singlet in a similar region, and its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C=O (Carboxylic Acid) | ~173-175 | Downfield signal due to the electronegative oxygen atoms.[9] |
| C-2 | ~152-155 | The most downfield carbon of the benzimidazole ring. |
| C-5 | ~157-160 (d, ¹JCF ≈ 230-240 Hz) | Large C-F coupling constant is characteristic. |
| C-3a, C-7a | ~130-145 | Bridgehead carbons. |
| C-4, C-6, C-7 | ~105-125 | Aromatic carbons influenced by the fluorine substituent. |
| -CH₂- (α to COOH) | ~30-35 | Aliphatic carbon. |
| -CH₂- (β to COOH) | ~25-30 | Aliphatic carbon. |
Causality behind the Predictions:
-
Fluorine Coupling: The most striking feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon atom directly attached to the fluorine (C-5). This provides unambiguous evidence for the position of the fluorine substituent. Smaller two- and three-bond C-F couplings may also be observed for the adjacent carbon atoms.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a characteristic downfield chemical shift.[9]
-
Benzimidazole Carbons: The chemical shifts of the benzimidazole carbons are influenced by the nitrogen atoms and the fluorine substituent. The C-2 carbon, situated between two nitrogen atoms, is typically the most deshielded of the heterocyclic ring carbons.
Comparison with Alternative Analytical Techniques
While ¹H and ¹³C NMR are the primary tools for the structural confirmation of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid, a comprehensive analysis often involves complementary techniques.[2][10]
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and provides evidence for the presence of the benzimidazole and propanoic acid moieties through fragmentation. | Does not provide information on the substitution pattern of the fluorine atom on the benzene ring. Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of N-H, C=O (carboxylic acid), and aromatic C-H bonds. | Provides limited information on the overall connectivity and substitution pattern of the molecule. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. | Requires a single crystal of suitable quality, which can be challenging to obtain. The solid-state structure may not be representative of the structure in solution. |
| ¹⁹F NMR Spectroscopy | Information about the fluorine environment. | Highly sensitive and provides a clean spectrum with a single resonance for the fluorine atom. The chemical shift is sensitive to the electronic environment. | Provides information only about the fluorine-containing part of the molecule. |
Synergistic Approach:
The most robust structural confirmation is achieved through a combination of these techniques. For instance, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. IR spectroscopy can quickly verify the presence of key functional groups. However, for the unambiguous determination of the substitution pattern and the complete connectivity of the molecule, ¹H and ¹³C NMR are indispensable.
Trustworthiness through Self-Validating Systems
The protocols and interpretations presented here are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data, including the observation of expected multiplicities, coupling constants (especially H-F and C-F couplings), and integration values, provides a high degree of confidence in the structural assignment. Further validation can be achieved through two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the propanoic acid side chain and the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for confirming the connection of the propanoic acid side chain to the C-2 position of the benzimidazole ring and for assigning the quaternary carbons.
Figure 2: The synergistic role of 1D and 2D NMR in structural confirmation.
Conclusion
The structural confirmation of 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid is reliably achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. The characteristic chemical shifts, multiplicities, and coupling constants, particularly those involving the fluorine atom, provide a unique fingerprint of the molecule's structure. While other analytical techniques offer valuable complementary information, NMR spectroscopy remains the cornerstone for the unambiguous elucidation of the complete molecular architecture. The application of the detailed experimental protocol and the interpretative framework presented in this guide will enable researchers to confidently confirm the structure of this and related benzimidazole derivatives, ensuring the integrity and validity of their scientific endeavors.
References
- El kihel, A., Essassi, E. M., & Bauchat, P. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Journal of Saudi Chemical Society, 14(4), 335-340.
- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.
- García-Báez, E. V., et al. (2020).
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- Zhang, L., et al. (2019). Design, Synthesis, and Characterization of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene-Based Fluorescent Supramolecular Columnar Liquid Crystals with a Broad Mesomorphic Range. ACS Omega, 4(8), 13365-13373.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
- Yergaliyeva, E. M., et al. (2021). DFT STUDIES OF STRUCTURAL PARAMETERS, VIBRATIONAL FREQUENCIES AND NMR SPECTRA OF 3-(1H-BENZO[D]IMIDAZOL-1-YL)-N'-(TOSYLOXY)PROPANIMIDAMIDE. Eurasian Journal of Chemistry and Technology, 3(4), 28-38.
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 263-272.
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
- Kumar, A., & Kumar, P. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(4), 754-759.
- Liu, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. Bioorganic & medicinal chemistry letters, 21(20), 6198–6201.
- Faillace, M. S., et al. (2007). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 12(6), 1265–1280.
- Al-Said, M. S. (2011).
- Kumar, A. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 6(5), 1.
- Murugesan, V., et al. (2017). Synthesis and Characterization Studies of Benzimidazol-3-Ium Furan-2-Carboxylate Crystal. Journal of Chemical and Pharmaceutical Research, 9(7), 232-238.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with Formic Acid. (n.d.). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzimidazole-Based Inhibitors: Situating 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid in the Therapeutic Landscape
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This bicyclic aromatic heterocycle, composed of fused benzene and imidazole rings, is a privileged structure in drug discovery, leading to a wide array of therapeutic agents with antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2][3] The unique structural features of benzimidazole allow it to mimic other biologically important molecules and interact with various enzymatic targets.[4][5] This guide provides a comparative analysis of different classes of benzimidazole-based inhibitors, with a focus on situating the potential role of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid within this diverse family. While specific experimental data for this particular molecule is not extensively available in the public domain, we can infer its potential activities based on the structure-activity relationships of closely related analogs.
The Benzimidazole Core: A Privileged Scaffold in Drug Design
The versatility of the benzimidazole ring system stems from its ability to engage in various non-covalent interactions with biological macromolecules.[4] The imidazole portion offers both hydrogen bond donor and acceptor capabilities, while the benzene ring provides a platform for hydrophobic and π-stacking interactions.[6] Substitutions at different positions of the benzimidazole ring can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its target specificity and potency.[3]
I. Benzimidazole-Based Protein Kinase Inhibitors
A significant number of benzimidazole derivatives have been developed as protein kinase inhibitors.[7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Benzimidazole-based inhibitors often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[9]
The structural motif of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, featuring a propanoic acid side chain at the 2-position, suggests a potential role as a kinase inhibitor. The carboxylic acid group can form key hydrogen bond interactions with hinge region residues in the ATP-binding site of many kinases. The 5-fluoro substitution on the benzimidazole ring can potentially enhance binding affinity through favorable electrostatic interactions or by increasing the compound's metabolic stability.
Comparative Analysis of Benzimidazole-Based Kinase Inhibitors
Below is a table summarizing the inhibitory activities of several reported benzimidazole-based kinase inhibitors against various cancer-related kinases.
| Compound Class | Target Kinase(s) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzimidazole-triazole hybrids | EGFR | 0.086 | Gefitinib | 0.052 |
| VEGFR-2 | 0.107 | Sorafenib | 0.0482 | |
| 2-Amidobenzimidazole derivatives | CK1δ | 1.80 - 14.6 | - | - |
| Benzothiazole/Benzimidazole-urea derivatives | VEGFR-2 | 0.014 - 23.48 | Sorafenib | 0.027 |
| EGFR | - | Erlotinib | - | |
| c-Met | - | - | - | |
| 1,2,4-Triazole-benzimidazole derivatives | EGFRwt | 4.18 - 5.42 | Erlotinib | - |
| EGFRT790M | - | AZD9291 | - |
This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in assay conditions.[3][10][11]
Experimental Workflow: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[1]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., in DMSO).
-
Reaction Setup: In a 96-well plate, add the diluted test compound to the appropriate wells. Add the kinase enzyme and incubate briefly to allow for compound binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
II. Benzimidazole-Based Tubulin Polymerization Inhibitors
Another important class of anticancer benzimidazoles exerts its effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[12] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[13] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.
While the propanoic acid moiety in our topic compound is more commonly associated with kinase inhibition, it is plausible that with different substitutions on the benzimidazole ring, such derivatives could also target tubulin.
Comparative Analysis of Benzimidazole-Based Tubulin Polymerization Inhibitors
| Compound | Activity | IC50 (µM) / Effect |
| Nocodazole | Tubulin polymerization inhibitor | Induces cell cycle arrest |
| BAL27862 (Avanbulin) | Tubulin polymerization inhibitor | Potent inhibitor of tumor cell growth |
| Albendazole | Tubulin polymerization inhibitor | In vivo antitumor activity |
| Mebendazole | Tubulin polymerization inhibitor | In vivo antitumor activity |
This table provides examples of well-known benzimidazole-based tubulin polymerization inhibitors and their general activities.[12]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro, which can be monitored by an increase in turbidity.[2][14]
Caption: Workflow for an in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer on ice. Prepare solutions of the test compound and positive (e.g., paclitaxel for stabilization) and negative (e.g., nocodazole for destabilization) controls.
-
Reaction Mixture: In a pre-warmed 96-well plate, mix the tubulin solution with GTP and the test compound or controls.
-
Initiation and Measurement: Place the plate in a spectrophotometer pre-heated to 37°C and immediately begin monitoring the change in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance values against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compound to the control curves to determine if the compound inhibits or enhances tubulin polymerization.
III. Benzimidazole-Based Antimicrobial Agents
The benzimidazole scaffold is also prominent in the development of antimicrobial agents.[15] These compounds can exhibit broad-spectrum activity against bacteria and fungi. The mechanism of action for antimicrobial benzimidazoles can vary, but often involves the inhibition of essential cellular processes.
The structural features of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid could also confer antimicrobial properties. The fluorine atom can enhance the lipophilicity, potentially improving cell wall penetration.
Comparative Analysis of Benzimidazole-Based Antimicrobial Agents
| Compound/Derivative | Target Organism(s) | Activity (MIC in µg/mL) |
| Benzimidazole-quinoline hybrids | Gram-positive and Gram-negative bacteria | 8 - >500 |
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Gram-positive and Gram-negative bacteria | 1.56 - 6.25 |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, E. coli, S. aureus | Active at 64 µg/mL |
MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific microbial strain and testing conditions.[9][15][16]
Experimental Workflow: Broth Microdilution Assay for MIC Determination
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery, yielding inhibitors for a wide range of therapeutic targets. While specific experimental data for 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid remains to be fully elucidated in publicly accessible literature, its structural features suggest a strong potential as a protein kinase inhibitor. The comparative analysis and experimental protocols provided in this guide offer a framework for the evaluation of this and other novel benzimidazole-based compounds. Further investigation through the described in vitro assays is necessary to definitively characterize its biological activity and therapeutic potential.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. Available from: [Link]
-
Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC - NIH. Available from: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. Available from: [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - MDPI. Available from: [Link]
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]
-
Pharmacological Activities of Benzimidazole Derivatives – An Overview. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available from: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. Available from: [Link]
-
Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl) - NIH. Available from: [Link]
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC - NIH. Available from: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available from: [Link]
-
Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed. Available from: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available from: [Link]
-
Kinase assays | BMG LABTECH. Available from: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available from: [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Available from: [Link]
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed. Available from: [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed. Available from: [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - Frontiers. Available from: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available from: [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. Available from: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available from: [Link]
-
IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. Available from: [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Available from: [Link]
-
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. Available from: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available from: [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole - SciELO. Available from: [Link]
-
Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | C11H13ClN2O2 | CID 9549352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazoles: A Guide for Researchers
This guide provides a detailed comparative analysis of the antimicrobial spectrum of various benzimidazole compounds. Intended for researchers, scientists, and drug development professionals, this document moves beyond the well-established anthelmintic properties of this drug class to explore their promising potential as broad-spectrum antimicrobial agents. We will delve into their efficacy against diverse pathogens, the underlying mechanisms of action, and the robust experimental methodologies required for their evaluation.
Introduction: The Expanding Role of Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, most famously recognized for its potent anthelmintic activity. Compounds such as albendazole and mebendazole have been instrumental in treating parasitic worm infections for decades. However, a growing body of research has illuminated their capabilities beyond parasitology, revealing significant activity against a range of pathogenic fungi, protozoa, and even some bacteria. This has spurred a renewed interest in "drug repurposing," investigating these well-tolerated drugs for new therapeutic applications in infectious disease management.
This guide aims to provide a comparative framework for understanding the antimicrobial breadth of different benzimidazoles, offering both synthesized data and the practical experimental designs needed to validate these findings in a laboratory setting.
Comparative Antimicrobial Spectrum
The antimicrobial activity of benzimidazoles varies considerably across different derivatives and target organisms. This variation is attributed to differences in their chemical structure, which influences their uptake, metabolism, and interaction with molecular targets within the pathogen.
Antifungal Activity
Several benzimidazoles have demonstrated potent antifungal properties, particularly against opportunistic yeasts and molds. Their mechanism in fungi is largely analogous to their anthelmintic action—disruption of microtubule formation.
Table 1: Comparative In Vitro Antifungal Activity of Select Benzimidazoles (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
|---|---|---|---|
| Albendazole | 0.25 - 2 | 0.5 - 4 | 0.12 - 1 |
| Mebendazole | 0.5 - 4 | 1 - 8 | 0.25 - 2 |
| Fenbendazole | 1 - 8 | 2 - 16 | 0.5 - 4 |
| Thiabendazole | >64 | 0.5 - 2 | >32 |
Note: MIC values can vary based on the specific strain and testing methodology (e.g., CLSI vs. EUCAST guidelines).
Antibacterial Activity
The antibacterial spectrum of benzimidazoles is generally more limited compared to their antifungal and anthelmintic activities. However, notable exceptions and specific activities have been documented, particularly against anaerobic bacteria and certain Gram-positive organisms. Some newer, synthetically modified benzimidazoles are being explored specifically for their antibacterial potential.
Table 2: Comparative In Vitro Antibacterial Activity of Select Benzimidazoles (MIC in µg/mL)
| Compound | Staphylococcus aureus | Clostridium difficile | Mycobacterium tuberculosis |
|---|---|---|---|
| Mebendazole | 16 - 64 | 0.25 - 1 | 10 - 20 |
| Albendazole | >128 | 1 - 4 | >20 |
| Oxfendazole | 8 - 32 | Not widely reported | 5 - 10 |
| Novel Derivatives | Varies widely | Varies widely | Some show potent activity (<1 µg/mL) |
Antiprotozoal Activity
Benzimidazoles have long been used against certain protozoal infections. Their efficacy against parasites like Giardia lamblia is well-established, and research continues to explore their utility against other protozoa.
Table 3: Comparative In Vitro Antiprotozoal Activity of Select Benzimidazoles (IC50 in µM)
| Compound | Giardia lamblia | Trichomonas vaginalis | Leishmania donovani |
|---|---|---|---|
| Albendazole | 0.04 - 0.1 | 0.1 - 0.5 | 1 - 5 |
| Mebendazole | 0.1 - 0.5 | 0.5 - 2.5 | 2 - 10 |
| Flubendazole | 0.05 - 0.2 | 0.2 - 1 | 0.5 - 3 |
Mechanisms of Antimicrobial Action
The primary and most well-understood mechanism of action for benzimidazoles is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit, they prevent the formation of microtubules, which are essential cytoskeletal structures involved in cell division, motility, and intracellular transport. However, evidence suggests that their antimicrobial effects may be multifactorial, involving other cellular pathways.
Key Mechanistic Pathways:
-
Primary Target: β-Tubulin Inhibition: Benzimidazoles bind to a specific site on the β-tubulin monomer, preventing its polymerization with α-tubulin to form microtubules. This leads to a cascade of downstream effects, including arrested mitosis and impaired cell structure.
-
Secondary Effects:
-
Enzyme Inhibition: Some benzimidazoles, like mebendazole, have been shown to inhibit enzymes crucial for glucose uptake in parasites, leading to energy depletion.
-
Disruption of Mitochondrial Function: There is evidence that certain benzimidazoles can interfere with mitochondrial respiration, further contributing to cellular energy depletion.
-
Induction of Apoptosis: In some fungal and protozoal species, the disruption of microtubule dynamics can trigger programmed cell death pathways.
-
Caption: Proposed mechanisms of benzimidazole antimicrobial action.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure reliable and reproducible comparative data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines. Below is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system when appropriate controls are included. It allows for the quantitative assessment of a compound's antimicrobial activity.
Materials:
-
96-well microtiter plates (sterile, U-bottom)
-
Test benzimidazole compound, dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, standardized to a specific cell density (e.g., 0.5 McFarland standard)
-
Positive control (microbe in broth without drug)
-
Negative control (broth only)
-
Solvent control (microbe in broth with the highest concentration of solvent used)
-
Incubator set to the optimal growth temperature for the test organism
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the benzimidazole at a high concentration. Create a series of 2-fold serial dilutions in the broth medium directly within the 96-well plate. For example, from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Culture the test organism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve the final desired inoculum density in the wells (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well containing the drug dilutions and the control wells (positive and solvent controls). Do not add inoculum to the negative control wells.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
Result Interpretation: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells. The positive control should show turbidity, while the negative control should remain clear.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Discussion and Future Perspectives
The compiled data indicates that while the primary clinical application of benzimidazoles remains in treating helminth infections, their potential as antifungal and antiprotozoal agents is significant. Albendazole and mebendazole, in particular, show promising activity against a range of clinically relevant fungi and protozoa. Their antibacterial spectrum appears more limited, though activity against specific pathogens like C. difficile and M. tuberculosis warrants further investigation.
The key challenge and opportunity lie in the development of novel benzimidazole derivatives. By modifying the core scaffold, it may be possible to enhance potency and broaden the spectrum of activity against resistant pathogens, while maintaining the favorable safety profile associated with this class of drugs. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design new derivatives with improved antimicrobial potency and selectivity.
-
Combination Therapy: Investigating the synergistic effects of benzimidazoles with existing antibiotics and antifungals to combat drug resistance.
-
In Vivo Efficacy Studies: Translating the promising in vitro data into animal models of infection to assess their therapeutic potential.
The repurposing of benzimidazoles represents a cost-effective and accelerated pathway to developing new antimicrobial therapies. This guide provides a foundational framework for researchers to build upon in this exciting and important field.
References
-
Title: Antifungal activity of albendazole against dermatophytes. Source: Medical Mycology URL: [Link]
-
Title: In Vitro Activities of Antifungal Agents against Clinical Isolates of Cryptococcus neoformans. Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: In vitro activity of thiabendazole against isolates of Aspergillus. Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: The Anthelmintic Drug Mebendazole as a Potent Therapeutic for Clostridium difficile Infection. Source: bioRxiv URL: [Link]
-
Title: Mebendazole, a Clog in the Cancer Machine, Repurposed for Tuberculosis. Source: mBio URL: [Link]
-
Title: In vitro activity of albendazole and mebendazole against Giardia lamblia. Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: In Vitro Activity of Albendazole against Trichomonas vaginalis. Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: The mechanism of action of benzimidazoles. Source: Parasitology Today URL: [Link]
-
Title: Mebendazole inhibits glucose uptake in Trichinella spiralis. Source: Molecular and Biochemical Parasitology URL: [Link]
-
Title: Benzimidazoles as new therapeutic agents for parasitic and fungal diseases. Source: Expert Opinion on Investigational Drugs URL: [Link]
comparing the efficacy of different synthesis methods for 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
Abstract
This technical guide provides a comparative analysis of different synthetic methodologies for obtaining 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, a key intermediate in pharmaceutical research and development. We will delve into the mechanistic underpinnings, procedural details, and relative efficiencies of various synthetic strategies, including the classical Phillips condensation under conventional heating and modern microwave-assisted techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform methodological choices in the synthesis of this important benzimidazole derivative.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The specific target of this guide, 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, incorporates a fluorine atom, a common strategy to enhance metabolic stability and binding affinity, and a propanoic acid side chain, which can be crucial for modulating solubility and serving as a handle for further chemical modifications. The efficacy of synthesizing this molecule is therefore of significant interest. This document will compare and contrast the primary methods for its preparation, focusing on the condensation reaction between 4-fluoro-o-phenylenediamine and a suitable dicarboxylic acid derivative.
Synthesis Methodologies: A Comparative Overview
The synthesis of 2-substituted benzimidazoles is predominantly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] This fundamental reaction, known as the Phillips-Ladenburg synthesis, can be performed under various conditions, each with its own set of advantages and disadvantages.[2] For the synthesis of our target molecule, the key precursors are 4-fluoro-o-phenylenediamine and a C4 dicarboxylic acid source, typically succinic acid or its anhydride.
Two primary methodologies will be discussed in detail:
-
Method A: Classical Phillips Condensation via Conventional Heating
-
Method B: Microwave-Assisted Synthesis
The choice between these methods often depends on the desired reaction time, energy consumption, and scalability.
Method A: Classical Phillips Condensation
The Phillips condensation reaction is a robust and well-established method for the synthesis of benzimidazoles.[3] It involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, typically hydrochloric acid, under heating.[3] For the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, succinic acid or succinic anhydride can be utilized. The reaction with succinic anhydride is often preferred as it can proceed to give β-(2-benzimidazole) propionic acid directly.
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Acylation: One of the amino groups of 4-fluoro-o-phenylenediamine attacks a carbonyl group of the succinic acid derivative, forming an N-acylated intermediate.
-
Cyclization and Dehydration: The second amino group then undergoes an intramolecular cyclization by attacking the remaining carbonyl group, followed by dehydration to form the stable aromatic benzimidazole ring.
Figure 1: General workflow for the Phillips condensation.
Experimental Protocol (Hypothetical)
-
A mixture of 4-fluoro-o-phenylenediamine (1.0 eq) and succinic anhydride (1.0 eq) in 4 M hydrochloric acid is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to ~7 with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and reliable method. | Long reaction times (several hours). |
| Readily available and inexpensive reagents. | Requires high temperatures, leading to higher energy consumption. |
| Simple work-up procedure. | Potential for side product formation with dicarboxylic acids. |
Method B: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[4] For the synthesis of benzimidazoles, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[5][6]
Rationale for Microwave Irradiation
Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, resulting in dramatically shorter reaction times. For the condensation of o-phenylenediamines with carboxylic acids, microwave irradiation has been shown to be 60–160 times faster than conventional heating.[7]
Caption: Workflow for microwave-assisted synthesis.
Experimental Protocol
A general procedure for the microwave-assisted synthesis of benzimidazole derivatives involves grinding the o-phenylenediamine with the carboxylic acid, adding a few drops of a mineral acid, and subjecting the mixture to microwave irradiation.[7]
-
Preparation: 4-fluoro-o-phenylenediamine (1.0 mmol) is ground with succinic acid (or succinic anhydride, 1.0 mmol) in a pestle and mortar.
-
Reaction: The mixture is placed in a microwave-safe vessel, and a catalytic amount of 4 M hydrochloric acid is added.
-
Irradiation: The vessel is subjected to microwave irradiation at a specified power level (e.g., 50% power) for a short duration (typically 1.5 to 4 minutes).[7]
-
Work-up and Purification: The crude product is then recrystallized from a suitable solvent, such as an ethanol/water mixture, to yield the pure compound.[7]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Significantly reduced reaction times (minutes vs. hours).[5] | Requires specialized microwave synthesis equipment. |
| Often leads to higher yields and cleaner reactions.[5] | Scalability can be a concern for industrial applications. |
| Lower energy consumption. | Safety precautions for microwave reactions must be strictly followed. |
Comparative Data Summary
| Parameter | Method A: Classical Phillips Condensation | Method B: Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 1.5 - 4 minutes[7] |
| Yield | Moderate to good | Good to excellent (typically 80-95% for similar compounds)[7] |
| Energy Consumption | High | Low |
| Scalability | Readily scalable | Can be challenging for large-scale production |
| Equipment | Standard laboratory glassware | Specialized microwave reactor |
Characterization of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid
The structural confirmation of the synthesized product is crucial. Standard analytical techniques would be employed for this purpose, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule. The presence of the fluorine atom would result in characteristic splitting patterns in the aromatic region of the spectra.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the benzimidazole ring, the C=O of the carboxylic acid, and the C-F bond.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
While specific spectral data for the target molecule is not available in the provided search results, related fluoro-benzimidazole derivatives have been characterized using these techniques.[8]
Conclusion and Recommendations
Both the classical Phillips condensation and the microwave-assisted method are viable routes for the synthesis of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
-
For small-scale laboratory synthesis where speed and efficiency are paramount, the microwave-assisted method is highly recommended . The significant reduction in reaction time and often higher yields make it an attractive option for rapid analogue synthesis and lead optimization.
-
For large-scale production , the classical Phillips condensation may be more practical due to its straightforward scalability and the use of conventional and widely available equipment. However, optimization of reaction conditions to minimize reaction time and energy consumption would be crucial.
Ultimately, the choice of synthetic method will depend on the specific needs and resources of the research or production team. It is recommended to perform small-scale trials of both methods to determine the optimal conditions for achieving the desired yield and purity of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid.
References
[9] One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed, [Link]
[8] Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health, [Link]
[7] Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, [Link]
[10] Reaction of o-phenylenediamine with organic acids | Download Table. ResearchGate, [Link]
[11] Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)‐1 H ‐benzimidazole Derivatives. ResearchGate, [Link]
[12] Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF. ResearchGate, [Link]
[13] A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. ResearchGate, [Link]
[5] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal, [Link]
[1] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, [Link]
[14] High-level succinic acid production by overexpressing a magnesium transporter in Mannheimia succiniciproducens. National Institutes of Health, [Link]
[15] Spectral and thermal characterization and antimicrobial effect of 3-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)-benzene-1,2-diols and some transition metal complexes. SciELO South Africa, [Link]
[16] Phillips‐Ladenburg Benzimidazole Synthesis. CoLab,
[17] A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. National Institutes of Health, [Link]
[6] Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. PubMed, [Link]
[2] Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate, [Link]
[18] Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. ResearchGate, [Link]
[19] Curr. Pharm. Res. 2018, 9(1), 2676-2694 2676. Journal Of Current Pharma Research, [Link]
[20] 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). FooDB, [Link]
[21] Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. PubMed, [Link]
[4] The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI, [Link]
[22] One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. National Institutes of Health, [Link]
[23] Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed, [Link]
[3] PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry, [Link]
Sources
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 6. Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-level succinic acid production by overexpressing a magnesium transporter in Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectral and thermal characterization and antimicrobial effect of 3-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)-benzene-1,2-diols and some transition metal complexes [scielo.org.za]
- 16. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 17. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 20. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253) - FooDB [foodb.ca]
- 21. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic Acid
Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid (CAS No. 82138-57-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols from regulatory bodies and institutional best practices.
The fundamental principle guiding this process is that 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid, like many specialized organic compounds, must be treated as hazardous chemical waste. It should never be disposed of in the general trash or down the sink.[1][2] Improper disposal can lead to serious safety incidents, environmental contamination, and significant regulatory penalties.[3]
Hazard Identification and Risk Assessment
A similar compound, 3-(4-Methyl-1H-1,3-benzodiazol-2-yl)propanoic acid, is classified with specific hazards that should be conservatively assumed for the fluoro-derivative.[4] Additionally, the compound is classified as a combustible solid.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Skin Irritant | H315: Causes skin irritation | Avoid direct contact. Wear nitrile gloves and a lab coat. Contaminated personal protective equipment (PPE) must be disposed of as chemical waste. |
| Serious Eye Irritant | H319: Causes serious eye irritation | Safety goggles or a face shield are mandatory to prevent contact with dust particles or solutions. |
| Respiratory Irritant | H335: May cause respiratory irritation | All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of airborne dust. |
| Combustible Solid | Storage Class 11 | Store away from open flames, sparks, and strong oxidizing agents. |
This table summarizes the likely hazards based on structural analogs and available data.[4]
Core Principles of Chemical Waste Management
The disposal protocol is not merely a series of steps but a system built on core principles mandated by environmental and safety authorities like the U.S. Environmental Protection Agency (EPA).
-
Waste Determination: The moment a chemical is no longer intended for use, it is classified as waste.[1] All waste chemicals should be presumed hazardous until confirmed otherwise by a designated safety professional, such as from your institution's Environmental Health & Safety (EHS) office.[1]
-
Segregation: Incompatible waste streams must never be mixed.[5] As a solid organic acid, 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid waste must be kept separate from bases, strong oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[5]
-
Containment: Waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed at all times except when adding more waste.[2][6]
-
"Cradle-to-Grave" Responsibility: The generating laboratory is responsible for the waste from its creation until its final, safe disposal by a licensed facility.[2] This underscores the importance of proper labeling and handoff to EHS.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid compound and materials contaminated with it.
Step 1: Designate a Satellite Accumulation Area (SAA) In the location where the waste is generated (e.g., on a specific lab bench or inside the fume hood), designate an official SAA.[3][6] This area must be under the direct control of laboratory personnel and is intended for the short-term collection of hazardous waste.[7]
Step 2: Prepare the Hazardous Waste Container
-
Select a Compatible Container: For solid waste, use a wide-mouth, sealable container made of a non-reactive material like high-density polyethylene (HDPE). The container must be in excellent condition with no cracks or residue.[6]
-
Affix a Hazardous Waste Label: Before adding any waste, attach your institution's official hazardous waste tag.[5] Fill out the label completely and legibly, listing all chemical constituents. Do not use abbreviations or chemical formulas.[3] The "accumulation start date" (the date the first piece of waste is added) must be recorded.[3]
Step 3: Collect and Segregate Waste There are two primary forms of waste for this compound:
-
Pure Compound & Grossly Contaminated Items: Place any unused or unwanted solid 3-(5-Fluoro-1H-benzimidazol-2-YL)propanoic acid directly into your labeled waste container. This also applies to items with significant amounts of residue, such as weigh boats or the original product bottle.
-
Lightly Contaminated Lab Supplies (Dry Waste): Items like contaminated gloves, absorbent paper, and pipette tips should be collected in a clear plastic bag that is separate from the pure chemical waste.[5] This bag should also have a hazardous waste tag and be kept closed. Do not place any liquids or sharp objects in this bag.[5]
Step 4: Store the Waste Container Securely
-
Keep the waste container tightly sealed at all times, only opening it to add waste.[2] This is a critical safety and compliance requirement to prevent the release of fumes or dust.
-
Store the container within your designated SAA. To prevent spills, it is best practice to place the primary container within a larger, secondary containment bin.[8]
-
Ensure the SAA is away from heat sources and incompatible chemicals.[7]
Step 5: Arrange for Waste Pickup
-
Hazardous waste may be accumulated in an SAA for up to one year, provided the total volume does not exceed 55 gallons.[6] However, it is best practice to request pickup more frequently.
-
Once your container is full or you have no more waste of this type to add, submit a chemical waste collection request to your institution's EHS or equivalent safety office.[2]
-
NEVER transport hazardous waste yourself to a central collection point unless explicitly authorized by your institution's procedures.[1]
The following diagram illustrates the decision-making workflow for proper disposal.
Sources
- 1. vumc.org [vumc.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. aksci.com [aksci.com]
- 5. mwcog.org [mwcog.org]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. montgomerycollege.edu [montgomerycollege.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
